molecular formula C84H111N21O31P3STb B15547744 CoA-Lumi4-Tb

CoA-Lumi4-Tb

货号: B15547744
分子量: 2194.8 g/mol
InChI 键: ULESICAAVUZIKI-ZVIVPQFXSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CoA-Lumi4-Tb is a useful research compound. Its molecular formula is C84H111N21O31P3STb and its molecular weight is 2194.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C84H111N21O31P3STb

分子量

2194.8 g/mol

IUPAC 名称

51-[4-[3-[3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]butyl]-64-hydroxy-8,14,25,31,38,44,53,59-octaoxo-1,4,7,15,18,21,24,32,37,45,52,60-dodecazaheptacyclo[19.13.13.134,18.19,13.126,30.139,43.154,58]tetrahexaconta-9(63),10,12,26,28,30(49),39(48),40,42,54,56,58(64)-dodecaene-48,49,63-triolate;terbium(3+)

InChI

InChI=1S/C84H114N21O31P3S.Tb/c1-84(2,46-133-139(130,131)136-138(128,129)132-45-58-69(135-137(125,126)127)68(113)83(134-58)105-48-98-63-71(85)96-47-97-72(63)105)70(114)81(123)88-21-18-60(106)87-29-42-140-59-43-62(108)104(82(59)124)30-19-61(107)86-20-4-3-9-49-44-103-37-28-95-78(120)55-15-7-14-54(66(55)111)75(117)91-24-33-101(34-25-94-79(121)56-16-8-17-57(67(56)112)80(122)99-49)39-38-100-31-22-89-73(115)50-10-5-12-52(64(50)109)76(118)92-26-35-102(40-41-103)36-27-93-77(119)53-13-6-11-51(65(53)110)74(116)90-23-32-100;/h5-8,10-17,47-49,58-59,68-70,83,109-114H,3-4,9,18-46H2,1-2H3,(H,86,107)(H,87,106)(H,88,123)(H,89,115)(H,90,116)(H,91,117)(H,92,118)(H,93,119)(H,94,121)(H,95,120)(H,99,122)(H,128,129)(H,130,131)(H2,85,96,97)(H2,125,126,127);/q;+3/p-3/t49?,58-,59?,68-,69-,70+,83-;/m1./s1

InChI 键

ULESICAAVUZIKI-ZVIVPQFXSA-K

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to CoA-Lumi4-Tb: Structure, Properties, and Applications in Time-Resolved Föster Resonance Energy Transfer (TR-FRET)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and applications of CoA-Lumi4-Tb, a specialized chemical probe designed for sensitive biomolecular interaction studies. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles of its application, experimental methodologies, and data interpretation.

Introduction to this compound

This compound is a derivative of Coenzyme A (CoA) conjugated to Lumi4-Tb, a highly luminescent terbium cryptate. This molecule is engineered to serve as a powerful tool in biochemical and cellular assays, primarily as a donor fluorophore in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) applications. The exceptional photophysical properties of the Lumi4-Tb complex, including a long luminescence lifetime and high quantum yield, enable the development of highly sensitive and robust assays for studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. Its utility is particularly pronounced in high-throughput screening and drug discovery, where minimizing background interference is critical.

Chemical Structure and Physicochemical Properties

The structure of this compound combines the biological targeting capabilities of Coenzyme A with the unique spectroscopic characteristics of a lanthanide-based fluorophore.

  • Coenzyme A (CoA): A ubiquitous cofactor involved in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. Its structure provides a handle for enzymatic or chemical conjugation to proteins of interest or for use as a substrate analog.

  • Lumi4-Tb: This component consists of a terbium (Tb³⁺) ion encapsulated within a macrocyclic, octadentate cage.[1][2] This cryptate structure, based on 2-hydroxyisophthalamide (B14833043) chelating units, serves two primary functions: it acts as an "antenna" to efficiently absorb excitation energy and transfer it to the terbium ion, and it shields the lanthanide from non-radiative de-excitation by water molecules, thereby ensuring a long luminescence lifetime and high quantum yield.[1][2][3]

The precise linkage between Coenzyme A and Lumi4-Tb can be engineered for specific applications, often involving the thiol group of CoA or other reactive sites for covalent attachment.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈₄H₁₁₁N₂₁O₃₁P₃STb[4]
Molecular Weight 2194.81 g/mol [4]
Excitation Wavelength ~340-350 nm[1][5]
Emission Peaks ~490, 548, 587, 621 nm[1][3][5]
Luminescence Lifetime ~2.3 - 2.7 ms[6]

Principle of Application: Time-Resolved FRET (TR-FRET)

TR-FRET is an advanced fluorescence-based assay technique that leverages the long emission lifetime of lanthanide donors, such as Lumi4-Tb, to eliminate background fluorescence from scattered light and autofluorescent sample components.[7]

The process begins with the excitation of the Lumi4-Tb donor with a pulse of UV light. If a suitable acceptor fluorophore (e.g., fluorescein, d2, or Cy5) is in close proximity (typically <10 nm), the excited donor can transfer its energy to the acceptor via Förster Resonance Energy Transfer. This energy transfer leads to the emission of light from the acceptor at its characteristic wavelength.

A key feature of TR-FRET is the introduction of a time delay (typically 50-100 microseconds) between the excitation pulse and the measurement of the fluorescence signal.[7] During this delay, short-lived background fluorescence decays completely, allowing for the specific detection of the long-lived emission from the donor and the FRET-sensitized acceptor. This results in a significantly improved signal-to-noise ratio compared to conventional FRET assays.[8]

TR_FRET_Principle cluster_excitation Excitation Phase cluster_delay Time Delay (~50-100 µs) cluster_detection Detection Phase Excitation Pulsed UV Light (e.g., 340 nm) Donor This compound (Donor) Excitation->Donor Absorption Decay Short-lived background fluorescence decays Acceptor Acceptor Fluorophore Donor->Acceptor Energy Transfer (FRET) (if proximity < 10 nm) Donor_Emission Donor Emission (~620 nm) Donor->Donor_Emission Luminescence Acceptor_Emission Acceptor Emission (FRET Signal) Acceptor->Acceptor_Emission Fluorescence

Figure 1. Principle of Time-Resolved FRET using a Lumi4-Tb donor.

Experimental Methodologies

A common application of Lumi4-Tb technology is the labeling of proteins for interaction studies. The following protocol outlines a general workflow for a TR-FRET assay to detect the interaction between two proteins, Protein A and Protein B, using a SNAP-tag labeling system, which is a common method for attaching fluorophores like Lumi4-Tb to proteins of interest.

Experimental Protocol: Protein Interaction Assay using SNAP-Lumi4-Tb

  • Protein Engineering and Expression:

    • Genetically fuse Protein A with a SNAP-tag and Protein B with a compatible acceptor labeling tag (e.g., HaloTag or an epitope tag for antibody-based detection).

    • Express the fusion proteins in a suitable cell line (e.g., HEK293 cells).

  • Cell Culture and Labeling:

    • Plate the cells expressing the fusion proteins in a microplate suitable for fluorescence reading.

    • Label the SNAP-tagged Protein A by incubating the cells with O⁶-benzylguanine-Lumi4-Tb (SNAP-Lumi4-Tb) substrate.[9][10] The reaction forms a covalent bond between the protein and the Lumi4-Tb donor.[9]

    • Wash the cells to remove any unbound SNAP-Lumi4-Tb.

    • Label Protein B with an appropriate acceptor fluorophore (e.g., a cell-impermeable HaloTag ligand conjugated to a red acceptor dye).

  • Assay Execution:

    • Induce the protein-protein interaction if necessary (e.g., by adding a specific ligand or agonist).

    • Incubate the plate for a predetermined time to allow the interaction to reach equilibrium.

  • TR-FRET Measurement:

    • Use a microplate reader capable of TR-FRET detection.

    • Set the excitation wavelength to ~340 nm.

    • Configure the reader to measure emission at two wavelengths:

      • Donor emission: ~620 nm

      • Acceptor emission: ~665 nm (for a red acceptor)

    • Apply a time delay of 50-100 µs before a measurement window of several hundred microseconds.

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 1000.

    • A higher ratio indicates a stronger interaction between Protein A and Protein B. Compare the ratios from interacting and non-interacting (negative control) samples.

Experimental_Workflow start Start protein_eng 1. Engineer and Express Fusion Proteins (e.g., ProteinA-SNAP, ProteinB-AcceptorTag) start->protein_eng cell_culture 2. Plate Cells in Microplate protein_eng->cell_culture label_donor 3. Label ProteinA-SNAP with SNAP-Lumi4-Tb (Donor) cell_culture->label_donor label_acceptor 4. Label ProteinB with Acceptor Fluorophore label_donor->label_acceptor induce_interaction 5. Induce Protein-Protein Interaction (e.g., add ligand) label_acceptor->induce_interaction measure 6. Perform TR-FRET Measurement (Ex: 340nm, Em: 620nm & 665nm) induce_interaction->measure analyze 7. Analyze Data (Calculate Emission Ratio) measure->analyze end End analyze->end

Figure 2. General experimental workflow for a TR-FRET protein interaction assay.

Application Example: Elucidating GPCR Oligomerization

A significant application of TR-FRET with Lumi4-Tb is the study of G-Protein Coupled Receptor (GPCR) oligomerization, a phenomenon where receptors form dimers or higher-order complexes, which can modulate their signaling properties.[11]

In this context, two populations of the same GPCR (for homodimers) or two different GPCRs (for heterodimers) are tagged with a TR-FRET donor and acceptor, respectively. For instance, GPCR-A can be fused to a SNAP-tag and labeled with SNAP-Lumi4-Tb, while GPCR-B is labeled with an acceptor fluorophore. If the receptors form a dimer, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. This approach has been successfully used to demonstrate GPCR oligomerization in both cell lines and native tissues.[3][11]

GPCR_Oligomerization cluster_membrane Cell Membrane GPCR_A GPCR-A (labeled with Lumi4-Tb) GPCR_B GPCR-B (labeled with Acceptor) GPCR_A->GPCR_B FRET FRET_Signal TR-FRET Signal (Acceptor Emission) GPCR_B->FRET_Signal Excitation Excitation (340 nm) Excitation->GPCR_A note If GPCRs do not dimerize, only donor emission is observed, and no FRET signal is generated. No_Signal No FRET Signal

Figure 3. Detection of GPCR dimerization using TR-FRET.

Conclusion

This compound and its derivatives represent a state-of-the-art class of chemical probes for the quantitative analysis of biomolecular interactions. The combination of the biological relevance of Coenzyme A and the superior photophysical properties of the Lumi4-Tb terbium cryptate provides researchers with a highly sensitive and versatile tool. The implementation of this technology in TR-FRET assays allows for robust, high-throughput investigations of complex biological systems, thereby accelerating progress in fundamental research and drug development.

References

The role of terbium cryptates in fluorescence studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Terbium Cryptates in Fluorescence Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of terbium cryptates, detailing their fundamental properties, operational principles in fluorescence-based assays, and their application in scientific research and drug development. It serves as a technical resource, offering detailed experimental protocols and structured data to facilitate the integration of this technology into advanced research workflows.

Introduction to Terbium Cryptates

Lanthanide cryptates are a class of fluorescent probes renowned for their unique photophysical properties, which are highly advantageous for biological assays. These complexes consist of a lanthanide ion, such as Terbium (Tb³⁺), encapsulated within a macropolycyclic ligand cage.[1] This cage, or cryptand, serves several critical functions:

  • Antenna Effect : The organic ligand efficiently absorbs excitation energy (typically in the UV range) and transfers it to the central Tb³⁺ ion.[2][3] This circumvents the lanthanide ion's inherently low molar absorptivity.

  • Protection : The cryptand shields the terbium ion from non-radiative de-excitation pathways, particularly quenching by water molecules in aqueous biological buffers.[2][3] This protection is crucial for maintaining a long luminescence lifetime.

  • Stability : The structure of the cryptate provides high kinetic and thermodynamic stability, making the probes robust for use in complex biological media.[4][5]

Terbium cryptates, such as the widely used Lumi4-Tb, are particularly valued as donor fluorophores in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.[5][6] Their long-lived fluorescence emission, which can persist for milliseconds, allows for a time-gated detection window.[2][3] This temporal delay effectively eliminates short-lived background fluorescence from biological samples and scattered excitation light, resulting in an exceptionally high signal-to-noise ratio.[2][7]

Photophysical Properties of Terbium Cryptates

The utility of terbium cryptates in fluorescence studies is defined by their distinct photophysical characteristics. Unlike conventional organic fluorophores, they exhibit line-like emission spectra and a large Stokes shift. The second-generation terbium cryptates offer significant advantages over earlier europium-based versions, including a higher quantum yield and molar extinction coefficient, making them 10 to 20 times brighter.[6]

Key properties of a representative terbium cryptate, Lumi4-Tb, are summarized below.

Table 1: Photophysical Properties of Terbium Cryptates

PropertyValueReference
Excitation Maximum ~340 nm[5]
Emission Peaks 490 nm, 548 nm, 587 nm, 621 nm[2][3]
Luminescence Lifetime 1-2 ms[7]
Quantum Yield Increase 10-20x brighter than Europium cryptates[6]
Common Acceptors Fluorescein-like (Green), Cy5/dy647-like (Red)[2][3]

Core Technology: Time-Resolved FRET (TR-FRET)

TR-FRET is a homogenous assay technology that combines the principles of FRET with time-resolved detection.[6] In a typical assay, a biomolecule is labeled with a terbium cryptate (donor) and its binding partner is labeled with a suitable acceptor fluorophore (e.g., fluorescein, d2, or Cy5).

The process unfolds as follows:

  • A UV light source (e.g., a 340 nm laser or flash lamp) excites the terbium cryptate donor.

  • If the donor and acceptor are in close proximity (typically <10 nm) due to a biological interaction, the excited terbium cryptate transfers its energy non-radiatively to the acceptor.

  • The energized acceptor then emits light at its characteristic longer wavelength.

  • A time delay (typically 50-150 µs) is introduced between the excitation pulse and signal detection.[2] This delay allows for the decay of all short-lived background fluorescence.

  • The long-lived emission from both the donor (if no FRET occurs) and the acceptor (if FRET occurs) is then measured. The ratio of the acceptor to donor emission is calculated to determine the extent of the interaction.

The long lifetime of the terbium donor is the key to the high sensitivity of TR-FRET assays, as it allows for the separation of the specific signal from non-specific background noise.[3][7]

TR_FRET_Workflow cluster_excitation Excitation Phase cluster_interaction Interaction & Energy Transfer cluster_detection Time-Resolved Detection Phase Excitation UV Light Pulse (e.g., 340 nm) Donor Terbium Cryptate (Donor) Excitation->Donor Energy Absorption TimeDelay Time Delay (50-150 µs) Acceptor Acceptor Fluorophore (e.g., d2, Fluorescein) Donor->Acceptor FRET Interaction Biological Interaction (Proximity < 10nm) Donor->Interaction DonorEmission Residual Donor Emission Donor->DonorEmission AcceptorEmission Long-Lived Acceptor Emission Acceptor->AcceptorEmission Interaction->Acceptor BackgroundDecay Background Fluorescence Decays Detector Detector AcceptorEmission->Detector DonorEmission->Detector

Caption: Workflow of a TR-FRET assay using a Terbium cryptate donor.

Applications in Drug Discovery and Research

The robustness and sensitivity of terbium cryptate-based TR-FRET assays have made them a cornerstone technology for high-throughput screening (HTS) and lead optimization in drug discovery.[6] Key application areas include:

  • GPCR Signaling : Quantifying second messengers like cAMP and IP-One to study G-protein coupled receptor activation.[6]

  • Kinase Assays : Measuring the phosphorylation of protein or peptide substrates in a physiological context.[8]

  • Protein-Protein Interactions (PPIs) : Screening for inhibitors or stabilizers of PPIs, which are critical targets in many diseases.[6]

  • Biomarker Quantification : Developing sensitive immunoassays for the detection of cytokines, hormones, and other biomarkers in complex samples.[4][6]

  • Receptor Internalization : Monitoring the ligand-induced internalization of cell surface receptors.[9]

Experimental Protocols

Protocol: Terbium Cryptate Labeling of an Antibody

This protocol describes the conjugation of a Lumi4-Tb NHS ester to a primary amine group on an antibody, a common first step for developing a TR-FRET immunoassay.[10]

Materials:

  • Antibody (or protein) to be labeled

  • Lumi4®-Terbium Cryptate NHS ester

  • Labeling Buffer: 50 mM Phosphate (B84403) buffer, pH 8.0

  • Purification Column (e.g., Sephadex G-25)

  • Conjugate Storage Buffer: 50 mM Hepes or phosphate buffer with stabilizer (e.g., BSA)

Methodology:

  • Buffer Exchange : Ensure the antibody is in the correct Labeling Buffer (50 mM PO4, pH 8.0) at a concentration of ~1 mg/mL (6.67 µM for a typical IgG).[10] Use dialysis or a desalting column for buffer exchange.

  • Cryptate Reconstitution : Just before use, dissolve the Lumi4-Tb NHS ester in anhydrous DMSO to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction : Add the dissolved Lumi4-Tb NHS ester to the antibody solution. A typical starting molar ratio is 10 cryptates per antibody molecule.[10]

  • Incubation : Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification : Separate the labeled antibody from the unconjugated cryptate using a size-exclusion chromatography column pre-equilibrated with your chosen storage buffer.

  • Characterization : Determine the concentration of the labeled antibody and the degree of labeling by measuring absorbance at 280 nm (for the protein) and ~340 nm (for the cryptate).

  • Storage : Store the purified conjugate in aliquots at -20°C or -60°C.[10]

Labeling_Workflow A 1. Buffer Exchange Antibody into pH 8.0 Phosphate Buffer C 3. Conjugation Reaction Mix Antibody and Cryptate (10:1 molar ratio) A->C B 2. Reconstitute Tb-Cryptate NHS Ester in DMSO B->C D 4. Incubation 1-2 hours at RT (Protected from light) C->D E 5. Purification Size-Exclusion Chromatography D->E F 6. Characterization Determine Concentration and Degree of Labeling E->F G 7. Storage Aliquot and store at -20°C / -60°C F->G

Caption: Experimental workflow for labeling an antibody with a Terbium cryptate.

Protocol: Generic TR-FRET Protein-Protein Interaction Assay

This protocol provides a framework for detecting the interaction between two proteins, 'X' and 'Y'. Protein X is His-tagged and Protein Y is biotinylated.

Reagents & Setup:

  • Donor : Anti-His-Tag antibody labeled with Terbium Cryptate.

  • Acceptor : Streptavidin labeled with d2 or another suitable acceptor.

  • Protein X : Purified His-tagged protein.

  • Protein Y : Purified biotinylated protein.

  • Assay Buffer : PBS or Tris-based buffer with 0.1% BSA.

  • Plate : Low-volume 384-well white or black plate.

  • Reader : HTRF-compatible plate reader.

Methodology:

  • Reagent Preparation : Prepare working solutions of all components in the assay buffer at 2x the final desired concentration.

  • Assay Assembly : Add reagents to the wells of the 384-well plate. For a 20 µL final volume:

    • 5 µL of Assay Buffer (or inhibitor compound).

    • 5 µL of Protein X-His + Protein Y-Biotin mixture.

    • 5 µL of Tb-cryptate anti-His antibody.

    • 5 µL of Streptavidin-d2.

  • Incubation : Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes to 4 hours), protected from light. Incubation time should be optimized for the specific interaction being studied.

  • Detection : Read the plate on an HTRF-compatible reader.

    • Set the excitation wavelength to 340 nm.

    • Set the emission wavelengths for the Tb donor (e.g., 620 nm) and the acceptor (e.g., 665 nm for d2).[2]

    • Apply a time delay (e.g., 60 µs) and an integration time (e.g., 400 µs).

  • Data Analysis :

    • Calculate the emission ratio: (665 nm signal / 620 nm signal) * 10,000.

    • A high ratio indicates a strong interaction, while a low ratio indicates inhibition of the interaction.

Example Signaling Pathway: GPCR-cAMP Activation

Terbium cryptate-based assays are widely used to monitor GPCR signaling. A common application is the measurement of cyclic AMP (cAMP), a key second messenger produced upon the activation of Gs-coupled receptors.

In a competitive immunoassay format:

  • A specific anti-cAMP antibody is labeled with a terbium cryptate (donor).

  • cAMP itself is conjugated to an acceptor fluorophore (e.g., d2).

  • In the absence of cellular cAMP, the antibody binds to the cAMP-d2 conjugate, resulting in a high TR-FRET signal.

  • When the GPCR is activated by a ligand, the cell produces endogenous cAMP. This cellular cAMP competes with the cAMP-d2 for binding to the Tb-antibody.

  • This competition displaces the cAMP-d2 from the antibody, leading to a decrease in the TR-FRET signal. The magnitude of the signal decrease is proportional to the amount of cAMP produced.

GPCR_cAMP_Pathway cluster_cell Cell Membrane cluster_assay TR-FRET Assay Components Ligand Agonist Ligand GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP Cellular cAMP (Product) AC->cAMP Converts ATP ATP ATP->AC Assay_Ab Anti-cAMP Ab-Tb (Donor) cAMP->Assay_Ab Competes with Assay_cAMP cAMP-d2 (Acceptor) Assay_cAMP->Assay_Ab Binds to FRET TR-FRET Signal Assay_Ab->FRET Generates

Caption: GPCR signaling pathway leading to cAMP production, measured by TR-FRET.

Quantitative Assay Performance Data

The performance of a TR-FRET assay is often characterized by its Förster radius (R₀), the distance at which FRET efficiency is 50%. Terbium cryptates can achieve large Förster radii, enabling the study of large protein complexes.

Table 2: Example FRET Performance for a Biotin-Tb-LLC Donor

Acceptor TypeAcceptor ExampleFörster Radius (R₀)Max FRET Efficiency (η)Calculated Donor-Acceptor Distance (r)Reference
Organic Dye Cy5~60 Å80%45-60 Å[11][12]
Quantum Dot QD655~105 Å25%120-145 Å[11][12]

Note: LLC stands for Luminescent Lanthanide Complex. Data is illustrative of performance in specific buffer systems.[11][12]

References

A Technical Guide to Lanthanthanide-Based Probes in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of lanthanide-based probes in biological assays. Focusing on the unique photophysical properties of lanthanide ions, we explore how these powerful tools offer significant advantages in sensitivity and reliability for a wide range of applications, from fundamental research to high-throughput screening in drug discovery.

Introduction: The Unique Luminescence of Lanthanides

Lanthanide ions, a series of elements from Cerium to Lutetium, possess unique photophysical properties that make them exceptionally well-suited for biological assays.[1] Unlike conventional organic fluorophores, which have broad emission spectra and short fluorescence lifetimes in the nanosecond range, lanthanides exhibit characteristic narrow, line-like emission peaks and exceptionally long luminescence lifetimes, extending from microseconds to milliseconds.[2][3][4][5][6]

These properties arise from electronic transitions within their 4f electron shells, which are shielded from the external environment.[3][5] This shielding results in luminescence that is less susceptible to environmental quenching. However, direct excitation of lanthanide ions is inefficient due to very low molar absorptivities.[4][6][7] To overcome this, lanthanide probes are designed as chelated complexes, where an organic "antenna" ligand absorbs excitation light efficiently and transfers the energy to the central lanthanide ion, which then luminesces.[7]

The most significant advantage of lanthanide probes is their long luminescence lifetime.[4][8] This allows for time-resolved fluorescence (TRF) detection. By introducing a delay between the excitation pulse and signal detection, the short-lived background fluorescence from biological samples (autofluorescence) and other assay components can completely decay, allowing for the specific measurement of the long-lived lanthanide signal with a dramatically increased signal-to-noise ratio.[2][8][9][10]

Core Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The combination of time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET) creates a powerful, homogeneous assay technology known as TR-FRET.[2][8] FRET is a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically 1-10 nm).[11]

In a TR-FRET assay:

  • A lanthanide chelate (e.g., Europium or Terbium) serves as the donor .

  • A suitable organic fluorophore (e.g., Alexa Fluor 647, XL665, or Allophycocyanin) serves as the acceptor .[11][12]

  • These donor and acceptor molecules are conjugated to two interacting biomolecules of interest.

  • When the biomolecules interact, the donor and acceptor are brought into close proximity.

  • Upon excitation of the lanthanide donor, energy is transferred to the acceptor, which then emits light at its characteristic wavelength.

  • Using time-resolved detection, the long-lived acceptor emission, sustained by the lanthanide's long lifetime, is measured after the short-lived background has faded.[8]

This results in a highly sensitive, low-background, and homogeneous assay format that does not require wash steps to separate bound and unbound components.[2]

TR_FRET_Principle cluster_0 No Interaction (No FRET) cluster_1 Interaction (TR-FRET Occurs) Donor Donor (Lanthanide) DonorEmission Donor Emission (e.g., 615 nm) Donor->DonorEmission Long-lived Luminescence Acceptor Acceptor Excitation1 Excitation (e.g., 340 nm) Excitation1->Donor Pulsed Light Donor2 Donor (Lanthanide) Acceptor2 Acceptor Donor2->Acceptor2 Energy Transfer Interaction <10 nm AcceptorEmission Acceptor Emission (e.g., 665 nm) Acceptor2->AcceptorEmission Sensitized Emission Excitation2 Excitation (e.g., 340 nm) Excitation2->Donor2 Pulsed Light

Caption: Principle of Time-Resolved FRET (TR-FRET).

Quantitative Data: Photophysical Properties of Lanthanide Probes

The choice of lanthanide and acceptor is critical for assay development. The table below summarizes key properties of commonly used lanthanide donors and their typical TR-FRET partners.

Lanthanide DonorTypical Excitation (nm)Key Emission Peaks (nm)Luminescence Lifetime (ms)Typical AcceptorAcceptor Emission (nm)
Europium (Eu³⁺) ~320 - 340590, 615 (sharp)0.5 - 2.5Alexa Fluor 647, XL665~665
Terbium (Tb³⁺) ~320 - 340490, 545 (sharp), 585, 6200.5 - 2.5Fluorescein, GFP~520
Samarium (Sm³⁺) ~320 - 340565, 600, 645 Millisecond range--
Dysprosium (Dy³⁺) ~320 - 340480 , 575Millisecond range--

Data compiled from multiple sources.[2][4][9][13] Lifetimes are highly dependent on the chelate and local environment.

Lanthanide Chelate ComplexOverall Quantum Yield (Q)Reference
Cs₃[Eu(dpa)₃]29 ± 2%[14][15]
Eu-DTPA-cs12410-50% (range)[16]
Eu-TTHA-cs12410-50% (range)[16]
Eu-DOTA-cs12410-50% (range)[16]
Eu³⁺ TBP cryptate~10%[12]

Applications and Experimental Protocols

Lanthanide-based probes are versatile and have been applied to a wide array of biological assays, particularly in drug discovery and diagnostics.[8][17][18]

Immunoassays

Homogeneous TR-FRET immunoassays are used to quantify analytes by measuring the interaction between an antibody and an antigen.

Methodology: Generic TR-FRET Immunoassay (Sandwich Format)

  • Reagent Preparation :

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Label one antibody with a lanthanide donor (e.g., Eu³⁺-chelate) and a second antibody, which recognizes a different epitope on the analyte, with a suitable acceptor (e.g., Alexa Fluor 647).

    • Prepare a standard curve of the analyte of interest.

  • Assay Procedure :

    • Add the sample or analyte standard to the wells of a low-volume 384-well plate.

    • Add the Eu³⁺-labeled antibody and the acceptor-labeled antibody to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding.

  • Detection :

    • Read the plate using a TR-FRET enabled plate reader.

    • Set the reader with an excitation wavelength of ~340 nm.

    • Incorporate a delay time (e.g., 50-100 µs) after the excitation pulse.

    • Measure emission at two wavelengths: the donor emission (~615 nm for Eu³⁺) and the acceptor emission (~665 nm).

  • Data Analysis :

    • Calculate the ratio of the acceptor signal to the donor signal (e.g., Emission 665 nm / Emission 615 nm).

    • Plot the ratiometric signal against the analyte concentration to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating from the standard curve.

Assay_Workflow cluster_workflow General TR-FRET Assay Workflow prep 1. Reagent Preparation (Labeled Biomolecules, Buffers, Samples) dispense 2. Dispense Reagents (Add sample, donor, and acceptor to plate) prep->dispense incubate 3. Incubation (Allow for molecular interaction) dispense->incubate read 4. Plate Reading (Time-resolved detection) incubate->read analyze 5. Data Analysis (Calculate ratio and determine results) read->analyze

Caption: A generalized workflow for a homogeneous TR-FRET assay.

Kinase Assays

TR-FRET is widely used for kinase inhibitor screening.[19] Assays can be designed to measure either kinase activity (substrate phosphorylation) or inhibitor binding to the kinase. The LanthaScreen® Eu Kinase Binding Assay is a prominent example of the latter.[20][21][22]

Methodology: Kinase Inhibitor Binding Assay (e.g., LanthaScreen®)

  • Principle : The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a tag recognized by a Eu³⁺-labeled anti-tag antibody (donor), and the tracer is labeled with an Alexa Fluor 647 dye (acceptor).[20]

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[20]

    • Prepare serial dilutions of the test compound (inhibitor).

    • Prepare a mixture of the tagged kinase and the Eu³⁺-labeled antibody.

    • Prepare the Alexa Fluor 647-labeled tracer solution. Optimal tracer concentration typically ranges from 1 to 100 nM.[20]

  • Assay Procedure (384-well format) :

    • To appropriate wells, add 5 µL of the test compound dilution.

    • Add 5 µL of the kinase/antibody mixture.

    • Initiate the reaction by adding 5 µL of the tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.[20][22]

  • Detection & Analysis :

    • Read the plate using a TR-FRET plate reader (as described in 4.1).

    • A high TR-FRET ratio indicates tracer binding (no inhibition), while a low ratio indicates displacement of the tracer by the inhibitor.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Protein-Coupled Receptor (GPCR) Assays

Lanthanide-based assays are instrumental in studying GPCR pharmacology, including ligand binding and downstream signaling.[1][23][24] For example, assays can measure the accumulation of second messengers like IP1 (for Gq-coupled receptors) or cAMP.[11][24]

Methodology: GPCR Ligand Binding Assay (e.g., Tag-lite®)

  • Principle : This competitive binding assay uses a GPCR expressed on the cell surface that is labeled with a lanthanide donor (e.g., via a SNAP-tag).[12] A fluorescently labeled ligand (acceptor) binds to the receptor, generating a TR-FRET signal. Unlabeled test compounds compete for binding, causing a decrease in the signal.[11]

  • Reagent Preparation :

    • Culture cells expressing the donor-labeled GPCR of interest.

    • Prepare assay buffer (e.g., HBSS with 2% BSA).[13]

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare the fluorescently labeled ligand (acceptor) at a fixed concentration.

  • Assay Procedure :

    • Plate the cells in a suitable microplate.

    • Add the unlabeled test compound dilutions to the wells.

    • Add the fluorescently labeled ligand to all wells.

    • Incubate at room temperature for a specified time (e.g., 45-60 minutes) to reach binding equilibrium.[13]

  • Detection & Analysis :

    • Read the plate using a TR-FRET reader.

    • The decrease in the TR-FRET signal is proportional to the displacement of the fluorescent ligand by the test compound.

    • Plot the signal against the test compound concentration to determine binding affinity (IC₅₀ or Kᵢ).

GPCR_Signaling cluster_gpcr Gq-Coupled GPCR Signaling Pathway cluster_assay TR-FRET Assay Measures IP1 Agonist Agonist GPCR GPCR (Donor-Labeled) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Accumulates) Ca Ca²⁺ Release IP3->Ca Assay IP1 TR-FRET Assay (Eu-Antibody vs. Acceptor-IP1) IP1->Assay

Caption: Simplified Gq-coupled GPCR signaling leading to IP1 accumulation.

Conclusion

Lanthanide-based probes, particularly when used in a TR-FRET format, provide a robust, sensitive, and homogeneous platform for a vast range of biological assays. Their unique properties—long luminescence lifetimes, narrow emission bands, and large Stokes shifts—effectively overcome the limitations of conventional fluorescence, such as background autofluorescence and light scatter. For researchers in both academia and industry, these assays offer powerful tools to investigate complex biological interactions, screen for novel therapeutics, and develop advanced diagnostic tests.

References

Methodological & Application

Application Notes and Protocols for CoA-Lumi4-Tb in TR-FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of CoA-Lumi4-Tb, a long-lifetime terbium cryptate, in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These guidelines are intended to assist researchers in developing robust and sensitive assays for a variety of applications, including the study of protein-protein interactions, kinase activity, and receptor-ligand binding.

Introduction to TR-FRET and this compound

Homogeneous Time Resolved Fluorescence (HTRF) is a versatile assay technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved (TR) detection.[1] This combination minimizes assay interference by reducing background fluorescence from sample components.[1][2] The core of the TR-FRET technology lies in the use of a donor fluorophore with a long fluorescence lifetime, such as a lanthanide, paired with a suitable acceptor fluorophore.

This compound is a terbium cryptate that serves as an exceptional FRET donor.[3][4] Terbium cryptates are known for their high quantum yield and molar extinction coefficient, making them 10 to 20 times brighter than their europium counterparts.[1] this compound is excited around 340 nm and exhibits multiple emission peaks, with a prominent peak at 490 nm, allowing it to be paired with various acceptors, including green fluorophores like fluorescein (B123965) and red fluorophores such as d2 or XL665.[1][5]

The principle of a TR-FRET assay using this compound is based on the non-radiative transfer of energy from the excited terbium cryptate to an acceptor fluorophore when they are in close proximity (typically within 10 nm).[3] This proximity is achieved when the biomolecules to which the donor and acceptor are attached interact. A time delay (typically 50-150 microseconds) between the excitation pulse and fluorescence detection eliminates the short-lived background fluorescence, resulting in a highly sensitive and specific signal from the acceptor.[1][5]

Key Features and Advantages of this compound in TR-FRET

  • High Sensitivity and Signal-to-Noise Ratio: The long-lifetime fluorescence of terbium and time-resolved detection significantly reduce background noise.[2]

  • Homogeneous Assay Format: The "mix-and-read" format simplifies the workflow by eliminating the need for wash steps, making it amenable to high-throughput screening (HTS).[1][4]

  • Robustness and Stability: Terbium cryptates are highly stable under various assay conditions.

  • Multiplexing Capability: The distinct emission spectrum of terbium allows for the potential to design multiplexed assays with multiple acceptors.[1]

  • Versatility: this compound can be conjugated to a wide range of biomolecules, including proteins, peptides, and nucleic acids, for diverse applications.

Data Presentation: Performance of this compound Based Assays

The following tables summarize typical quantitative data obtained from TR-FRET assays utilizing terbium-based donors. These values demonstrate the robustness and sensitivity of the technology.

Table 1: Assay Performance Metrics

ParameterTypical ValueApplication ExampleReference
Z' Factor > 0.7 (0.82 reported)Protein-Protein Interaction (Keap1-Nrf2)[6]
Signal-to-Background (S/B) Ratio > 20Protein-Protein Interaction (14-3-3/pBad)[7]
Assay Window > 6.0Ubiquitination Assay[8]

Table 2: Quantitative Analysis of Molecular Interactions

ParameterValueAssay TypeReference
IC50 Subnanomolar to micromolarKinase Inhibition[9]
Kd 1.8 ± 0.3 nMProtein-Ligand Binding (TMP-Lumi4/eDHFR-GFP)[1]

Experimental Protocols

This section provides detailed protocols for a general TR-FRET assay and a specific example using SNAP-tag® technology for direct labeling of a protein with Lumi4-Tb.

General TR-FRET Assay Protocol (Indirect Labeling)

This protocol describes a typical workflow for a competitive protein-protein interaction assay using a terbium-labeled antibody.

Materials:

  • His-tagged Protein of Interest

  • Biotinylated Peptide/Protein

  • This compound conjugated Anti-His Antibody (Donor)

  • Streptavidin-d2 (or other suitable acceptor) (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test Compounds (for inhibition assays)

  • 384-well low-volume, white microplates

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of all proteins, peptides, and antibodies in the assay buffer.

    • Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations. The final DMSO concentration in the assay should typically be kept below 1%.

  • Assay Procedure (20 µL final volume):

    • Add 5 µL of the test compound or vehicle (assay buffer with DMSO) to the wells of the microplate.

    • Add 5 µL of the His-tagged protein solution.

    • Add 5 µL of the biotinylated peptide/protein solution.

    • Add 5 µL of a pre-mixed solution of this compound anti-His antibody and Streptavidin-d2.

    • The final concentrations of the assay components need to be optimized. Typical starting concentrations are in the low nanomolar range.

  • Incubation:

    • Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes to 4 hours), protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Set the excitation wavelength to 340 nm.

    • Measure the emission at two wavelengths:

      • Donor emission (Terbium): ~620 nm

      • Acceptor emission (e.g., d2): ~665 nm

    • Use a time delay of 50-150 µs and an integration time of 100-500 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • For inhibition assays, plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Z' factor to assess the quality of the assay for HTS: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|), where "max" refers to the uninhibited signal and "min" refers to the background signal. A Z' factor > 0.5 indicates an excellent assay.

Specific Protocol: Direct Protein Labeling using SNAP-Lumi4-Tb

This protocol outlines the direct labeling of a SNAP-tag® fusion protein with Lumi4-Tb for a cellular binding assay.[9][10][11]

Materials:

  • Cells expressing a SNAP-tag fusion protein on the cell surface

  • SNAP-Lumi4-Tb labeling reagent

  • Fluorescently labeled ligand (Acceptor)

  • Tag-lite labeling buffer or cell culture medium

  • 384-well white microplates

Protocol:

  • Cell Preparation and Labeling:

    • Culture cells expressing the SNAP-tag fusion protein to the desired confluency.

    • Wash the cells with pre-warmed Tag-lite buffer or serum-free medium.

    • Incubate the cells with 100 nM SNAP-Lumi4-Tb in labeling buffer for 1 hour at 37°C.[10]

    • Wash the cells three times with labeling buffer to remove excess SNAP-Lumi4-Tb.

    • Resuspend the labeled cells in assay buffer.

  • Binding Assay:

    • Dispense a defined number of labeled cells (e.g., 10,000 cells/well) into the microplate.

    • Add the fluorescently labeled ligand at various concentrations to determine binding affinity (Kd) or a fixed concentration for competitive binding assays.

    • For competitive assays, add the unlabeled test compounds at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for the optimized duration (e.g., 2-4 hours), protected from light.

  • Data Acquisition and Analysis:

    • Read the plate and analyze the data as described in the general TR-FRET protocol (Section 4.1).

Visualizations

TR-FRET Principle

TR_FRET_Principle cluster_0 No Interaction cluster_1 Interaction Donor This compound (Donor) Donor_Emission Donor Emission (620 nm) Donor->Donor_Emission No FRET Acceptor Acceptor Excitation Excitation (340 nm) Excitation->Donor Donor_2 This compound (Donor) Acceptor_2 Acceptor Donor_2->Acceptor_2 FRET Acceptor_Emission Acceptor Emission (665 nm) Acceptor_2->Acceptor_Emission Excitation_2 Excitation (340 nm) Excitation_2->Donor_2 Assay_Workflow A 1. Add Test Compound B 2. Add Interacting Partners (e.g., Protein + Peptide) A->B C 3. Add Detection Mix (this compound-Ab + Acceptor) B->C D 4. Incubate at Room Temperature C->D E 5. Read Plate (TR-FRET) D->E F 6. Analyze Data (Ratio & IC50) E->F Signaling_Pathway cluster_0 Normal Interaction cluster_1 Inhibition P1 Protein A P2 Protein B P1->P2 Binding Downstream Downstream Signaling P2->Downstream P1_i Protein A P2_i Protein B No_Downstream No Signaling Inhibitor Inhibitor Inhibitor->P1_i Blocks Binding

References

Application Notes and Protocols for Labeling Proteins with CoA-Lumi4-Tb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and homogeneous assay technology widely used in drug discovery and basic research for studying molecular interactions. The use of long-lifetime lanthanide donors, such as Lumi4-Tb, minimizes background fluorescence and enhances assay sensitivity. This document provides a detailed protocol for the site-specific labeling of proteins with CoA-Lumi4-Tb using Sfp phosphopantetheinyl transferase, purification of the labeled protein, and its application in a TR-FRET-based protein-protein interaction assay.

Lumi4-Tb is a highly efficient terbium cryptate that serves as a FRET donor. Its large Stokes shift and long fluorescence lifetime allow for a time-gated detection window, which significantly improves the signal-to-noise ratio by eliminating short-lived background fluorescence from scattered excitation light and autofluorescent compounds. The labeling strategy described herein utilizes the Sfp phosphopantetheinyl transferase to covalently attach a Lumi4-Tb molecule, via a coenzyme A (CoA) carrier, to a specific serine residue within a recognition tag (e.g., ACP, MCP, or ybbR tag) fused to the protein of interest.[1][2][3] This enzymatic approach ensures a highly specific 1:1 labeling stoichiometry.

Data Presentation: Photophysical Properties of Lumi4-Tb

For the successful design and interpretation of TR-FRET assays, it is crucial to understand the photophysical properties of the donor fluorophore. The table below summarizes the key quantitative data for Lumi4-Tb.

PropertyValueReference
Excitation Maximum (λex)~340 nm
Emission Peaks (λem)490, 548, 587, 621 nm
Luminescence Lifetime (τ)~2.7 ms[4]
Molar Extinction Coefficient (ε)≈ 26,000 M⁻¹ cm⁻¹ at 354 nm[4]
Quantum Yield (Φ)0.59[4]

Experimental Protocols

Part 1: Enzymatic Labeling of a Tagged Protein with this compound

This protocol describes the in vitro labeling of a protein fused with a recognition tag (e.g., ACP-tag) using Sfp Synthase.

Materials:

  • Purified protein of interest fused with an ACP-tag (or similar Sfp substrate tag)

  • This compound

  • Sfp Synthase[1][5][6]

  • 1 M HEPES, pH 7.5

  • 50 mM DTT

  • 500 mM MgCl₂

  • DMSO

  • Deionized Water

  • Microcentrifuge tubes

  • Incubator at 37°C

Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a final concentration of 1 mM. Vortex for 10 minutes to ensure it is fully dissolved. Store in the dark at -20°C.

    • Dilute the 1 mM this compound stock solution with fresh DMSO to a working stock of 250 µM for in vitro labeling.[3]

  • Labeling Reaction Setup:

    • Set up the labeling reaction in a microcentrifuge tube in the following order:[3]

      Component Volume (µL) Final Concentration
      Deionized Water 28.25 -
      1 M HEPES, pH 7.5 2.5 50 mM
      50 mM DTT 1.0 1 mM
      500 mM MgCl₂ 2.0 10 mM
      50 µM ACP-tagged Protein 5.0 5 µM
      40 µM Sfp Synthase 1.25 1 µM
      250 µM this compound 2.0 10 µM

      | Total Volume | 50 | |

    • Gently mix the reaction components by pipetting.

  • Incubation:

    • Incubate the reaction mixture in the dark for 60 minutes at 37°C.[3][5] For sensitive proteins, the incubation can be performed overnight at 4°C.[3]

  • Troubleshooting Incomplete Labeling:

    • If labeling is not complete, consider increasing the incubation time to 2 hours at 25°C or up to 24 hours at 4°C.[3]

    • Ensure that a reducing agent like DTT is present in all buffers used for protein handling and storage to maintain the activity of the tag.[3]

    • Verify the activity of the Sfp Synthase, as loss of activity can lead to weak labeling.[6]

Part 2: Purification of the Lumi4-Tb Labeled Protein

After the labeling reaction, it is often necessary to remove the unreacted this compound. Affinity chromatography is a suitable method if the protein of interest has an affinity tag (e.g., His-tag) in addition to the labeling tag.

Materials:

  • Labeling reaction mixture from Part 1

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

  • Chromatography column

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0 for His-tagged proteins)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0 for His-tagged proteins)

  • Collection tubes

Protocol:

  • Resin Equilibration:

    • Equilibrate the affinity resin with 5-10 column volumes of Binding/Wash Buffer.[7]

  • Sample Loading:

    • Apply the labeling reaction mixture to the equilibrated column. Allow the sample to flow through by gravity.[7] Collect the flow-through to check for unbound protein.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unreacted this compound and other non-specifically bound proteins.[7]

  • Elution:

    • Elute the labeled protein with 3-5 column volumes of Elution Buffer.[7] Collect the eluate in fractions.

  • Analysis of Purity:

    • Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining to assess purity. The labeled protein can be visualized using a fluorescent gel scanner before staining.

Part 3: TR-FRET Assay for Protein-Protein Interaction

This protocol provides a general framework for a TR-FRET assay to detect the interaction between the Lumi4-Tb labeled protein (Donor) and a partner protein labeled with a suitable acceptor fluorophore (e.g., d2, a fluorescent protein like GFP, or another organic dye).

Materials:

  • Purified Lumi4-Tb labeled protein (Donor)

  • Purified acceptor-labeled partner protein (Acceptor)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible microplate reader

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled interaction partner to be used as a competitor for assay validation.

    • In a 384-well plate, add the following components:

      • Assay Buffer

      • Lumi4-Tb labeled protein (Donor) at a fixed concentration.

      • Acceptor-labeled partner protein (Acceptor) at a fixed concentration.

      • Test compound or unlabeled competitor protein.

    • The final assay volume is typically 10-20 µL.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the interaction to reach equilibrium. Protect the plate from light.

  • TR-FRET Measurement:

    • Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence. Typical settings include:

      • Excitation: ~340 nm

      • Emission Donor: ~620 nm

      • Emission Acceptor: Dependent on the acceptor fluorophore (e.g., ~665 nm for d2)

      • Delay Time: 50-100 µs

      • Integration Time: 400-1000 µs

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

    • Plot the TR-FRET ratio against the concentration of the test compound or competitor to determine IC₅₀ or Kᵢ values.

Visualizations

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: TR-FRET Protein-Protein Interaction Assay

TR_FRET_Workflow cluster_prep Preparation cluster_labeling Labeling & Purification cluster_assay TR-FRET Assay P1 Protein A (with ACP-tag) Labeling Enzymatic Labeling P1->Labeling P2 Protein B (with Acceptor tag) Mix Mix Donor, Acceptor & Compound P2->Mix CoA_Lumi4Tb This compound CoA_Lumi4Tb->Labeling Sfp Sfp Synthase Sfp->Labeling Purification Affinity Purification Labeling->Purification Labeled_P1 Protein A-Lumi4-Tb (Donor) Purification->Labeled_P1 Labeled_P1->Mix Incubate Incubate Mix->Incubate Read Read TR-FRET Signal Incubate->Read

Caption: Workflow for a TR-FRET based protein-protein interaction assay.

References

Application Notes and Protocols for CoA-Lumi4-Tb in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its derivatives, such as acetyl-CoA, are pivotal molecules in a myriad of metabolic pathways, including the regulation of gene expression through histone acetylation. The enzymes responsible for these modifications, notably histone acetyltransferases (HATs), are significant targets in drug discovery for various diseases, including cancer. CoA-Lumi4-Tb is a specialized chemical probe designed for the high-throughput screening (HTS) of inhibitors of CoA-utilizing enzymes. This probe comprises Coenzyme A covalently linked to Lumi4-Tb, a terbium cryptate that serves as a highly efficient donor fluorophore in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.

The long-lived fluorescence emission of the terbium donor, combined with the ratiometric detection of FRET, provides a robust and sensitive assay format with a high signal-to-noise ratio, making it ideal for HTS campaigns.[1][2] This document provides detailed application notes and protocols for the use of this compound in HTS assays, with a specific focus on the identification of inhibitors for histone acetyltransferases.

Principle of the Assay

The this compound HTS assay for HATs is a competitive binding assay based on the principles of TR-FRET. The assay measures the disruption of the interaction between a HAT enzyme and its acetyl-CoA cofactor by a potential inhibitor. In this homogenous, "mix-and-read" format, a specific antibody against the HAT enzyme, labeled with an acceptor fluorophore (e.g., d2 or a compatible green/red acceptor), is used. When the this compound (donor) is bound to the active site of the HAT enzyme, it comes into close proximity with the acceptor-labeled antibody. Excitation of the terbium donor with a UV light source (typically around 340 nm) results in energy transfer to the acceptor, which in turn emits light at a specific wavelength (e.g., 665 nm). This FRET signal is time-resolved, meaning the measurement is taken after a delay to minimize background fluorescence.[1][2]

When a competitive inhibitor is present, it displaces this compound from the HAT active site, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the potency of the inhibitor.

cluster_0 High TR-FRET Signal (No Inhibitor) cluster_1 Low TR-FRET Signal (Inhibitor Present) HAT_Enzyme HAT Enzyme CoA_Lumi4_Tb This compound (Donor) HAT_Enzyme->CoA_Lumi4_Tb Binding Acceptor_Antibody Acceptor-Antibody HAT_Enzyme->Acceptor_Antibody Binding CoA_Lumi4_Tb->Acceptor_Antibody FRET HAT_Enzyme_Inhibited HAT Enzyme Inhibitor Inhibitor HAT_Enzyme_Inhibited->Inhibitor Binding Acceptor_Antibody_Bound Acceptor-Antibody HAT_Enzyme_Inhibited->Acceptor_Antibody_Bound Binding CoA_Lumi4_Tb_Free This compound (Donor)

Assay Principle for this compound in a competitive TR-FRET format.

Application: Screening for p300/CBP Histone Acetyltransferase Inhibitors

Histone acetyltransferases p300 and CBP are crucial regulators of transcription and are implicated in cancer development. Therefore, they are attractive targets for therapeutic intervention. The following protocol outlines the use of this compound for a high-throughput screen to identify inhibitors of p300.

Materials and Reagents
  • This compound

  • Recombinant human p300 (catalytic domain)

  • Anti-p300 antibody labeled with a suitable TR-FRET acceptor (e.g., d2)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20, 0.1% (w/v) BSA

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., A-485)

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible plate reader

Experimental Protocol

The following is a general protocol for a 10 µL final assay volume in a 384-well plate. Optimization of reagent concentrations may be necessary.

Start Start Dispense_Compound Dispense 100 nL of test compound or control into assay plate Start->Dispense_Compound Add_Enzyme_Antibody Add 5 µL of 2X p300/acceptor-antibody mix Dispense_Compound->Add_Enzyme_Antibody Incubate_1 Incubate for 15 minutes at room temperature Add_Enzyme_Antibody->Incubate_1 Add_CoA_Lumi4_Tb Add 5 µL of 2X this compound Incubate_1->Add_CoA_Lumi4_Tb Incubate_2 Incubate for 60 minutes at room temperature, protected from light Add_CoA_Lumi4_Tb->Incubate_2 Read_Plate Read plate on a TR-FRET enabled reader (Ex: 340 nm, Em: 620 nm & 665 nm) Incubate_2->Read_Plate Analyze_Data Calculate TR-FRET ratio and % inhibition Read_Plate->Analyze_Data End End Analyze_Data->End

Experimental workflow for the this compound HTS assay.

1. Reagent Preparation:

  • Prepare a 2X working solution of p300 enzyme and acceptor-labeled anti-p300 antibody in Assay Buffer. The final concentration of each component should be determined empirically, but a starting point could be 10 nM for the enzyme and 2 nM for the antibody.

  • Prepare a 2X working solution of this compound in Assay Buffer. The optimal concentration should be at or near the Kd for its interaction with the p300 enzyme. A starting concentration of 20 nM is suggested.

  • Prepare serial dilutions of the positive control inhibitor (A-485) and the test compounds in 100% DMSO.

2. Assay Procedure:

  • Dispense 100 nL of the serially diluted compounds, positive control, or DMSO (for negative control) into the wells of a 384-well plate.

  • Add 5 µL of the 2X p300/acceptor-antibody mixture to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Add 5 µL of the 2X this compound solution to each well to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths for the Lumi4-Tb donor (around 620 nm) and the acceptor (around 665 nm). A time delay of 50-100 µs before reading is recommended.

3. Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

  • Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin)) Where:

    • Ratiocompound is the TR-FRET ratio in the presence of the test compound.

    • Ratiomax is the TR-FRET ratio of the negative control (DMSO).

    • Ratiomin is the TR-FRET ratio of the positive control at a saturating concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Assay Validation Parameters

For a robust HTS assay, it is crucial to determine key validation parameters. The following table provides an example of expected values for a well-performing this compound assay.

ParameterValueDescription
Z'-factor ≥ 0.5A measure of assay quality, indicating the separation between the high and low controls.
Signal-to-Background (S/B) ≥ 5The ratio of the mean signal of the high control to the mean signal of the low control.
Coefficient of Variation (%CV) ≤ 10%A measure of the variability of the signal within the high and low controls.
DMSO Tolerance ≤ 1% final concentrationThe maximum concentration of DMSO that does not significantly affect assay performance.
Representative IC50 Data for Known HAT Inhibitors

The following table presents hypothetical IC50 values for known p300/CBP inhibitors that could be obtained using the this compound assay. These values are for illustrative purposes and should be determined experimentally.

CompoundTargetIC50 (nM)
A-485p300/CBP10
C646p300/CBP500
Garcinolp300/CBP5,000
Anacardic Acidp300/CBP10,000

Signaling Pathway Context

The this compound assay is a powerful tool to identify modulators of histone acetylation, a key process in epigenetic regulation of gene expression. Histone acetylation, catalyzed by HATs, neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more relaxed chromatin structure that is permissive for transcription. This process is reversed by histone deacetylases (HDACs). The balance between HAT and HDAC activity is critical for normal cellular function, and its dysregulation is associated with various diseases.

Signal Upstream Signal (e.g., Growth Factor) HAT HAT (e.g., p300/CBP) Signal->HAT CoA CoA HAT->CoA Acetylation Acetylation HAT->Acetylation HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation Chromatin_Closed Condensed Chromatin (Gene OFF) Chromatin_Open Open Chromatin (Gene ON) Chromatin_Open->Deacetylation Transcription Gene Transcription Chromatin_Open->Transcription Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylation->Chromatin_Open Deacetylation->Chromatin_Closed

Simplified signaling pathway of histone acetylation and gene regulation.

Conclusion

The this compound probe, in conjunction with a TR-FRET assay format, offers a robust, sensitive, and high-throughput method for the discovery of inhibitors of histone acetyltransferases and other CoA-dependent enzymes. The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers in academic and industrial settings to establish and validate this powerful screening platform. The ability to identify novel modulators of these critical enzyme families holds significant promise for the development of new therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low signal-to-noise in Lumi4-Tb TR-FRET assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lumi4-Tb Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Our goal is to help you overcome common challenges and achieve optimal assay performance.

Frequently Asked Questions (FAQs)

Q1: What is TR-FRET and how does it work with Lumi4-Tb?

A1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology used to study molecular interactions.[1][2][3][4] It combines the principles of FRET with time-resolved detection to reduce background fluorescence.[1][2][3] In a Lumi4-Tb based assay, a terbium cryptate (Lumi4-Tb) acts as the donor fluorophore. When a biomolecule labeled with Lumi4-Tb (donor) comes into close proximity (typically <10 nm) with another biomolecule labeled with a suitable acceptor fluorophore, and the donor is excited by a light source, it can transfer its energy to the acceptor.[1][3][5][6] This energy transfer causes the acceptor to emit light at its specific wavelength.[1][3] The use of a long-lifetime donor like Lumi4-Tb allows for a time-delay between excitation and detection, which effectively eliminates short-lived background fluorescence from the sample and microplate, thereby increasing the signal-to-noise ratio.[2][3][4][7]

Q2: Why is a ratiometric measurement used in TR-FRET assays?

A2: A ratiometric measurement, where the acceptor signal is divided by the donor signal, is a best practice in TR-FRET data analysis.[8] This ratio helps to account for variations in pipetting, reagent concentrations, and lot-to-lot variability of the reagents.[8] Since most of the donor molecules are not involved in FRET, the donor signal serves as a useful internal reference.[8] This normalization makes the assay more robust and reproducible.

Q3: What are the key advantages of using Lumi4-Tb in TR-FRET assays?

A3: Lumi4-Tb, a terbium cryptate, offers several advantages as a TR-FRET donor. It is exceptionally bright, with a high quantum yield and a long luminescence lifetime (in the millisecond range).[4][7][9] This long lifetime is crucial for time-resolved detection, which significantly reduces assay background.[2][3] Lumi4-Tb also has a high stability in biological buffers and is compatible with a wide range of assay conditions.[7] Its multiple emission peaks allow for FRET to both green and red acceptor fluorophores, offering flexibility in assay design.[9][10]

Q4: What are typical excitation and emission wavelengths for Lumi4-Tb TR-FRET assays?

A4: Lumi4-Tb is typically excited in the ultraviolet range, around 320-340 nm.[10][11] The donor (Lumi4-Tb) has multiple emission peaks, with a prominent peak around 490 nm often used as a reference. The choice of acceptor emission wavelength depends on the acceptor fluorophore used. For a green acceptor like fluorescein, the emission is typically measured around 520 nm.[8][11] For a red acceptor, the emission is measured at a longer wavelength, such as 665 nm.[8][11]

Troubleshooting Guide

Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can be caused by either a weak specific signal or high background fluorescence. The following sections address both possibilities.

Problem: Low Specific Signal

A weak TR-FRET signal can prevent the reliable detection of molecular interactions.

Potential Cause Recommended Solution
Incorrect Instrument Settings The single most common reason for TR-FRET assay failure is the use of incorrect emission filters.[8] Ensure your microplate reader is configured for TR-FRET with the correct excitation and emission wavelengths, as well as the appropriate delay and integration times. Always perform a bottom read.[8]
Suboptimal Reagent Concentrations The concentrations of the donor (Lumi4-Tb labeled molecule) and acceptor labeled molecule are critical. Perform a titration experiment for both the donor and acceptor to determine the optimal concentrations that yield the best assay window.
Inefficient FRET Pair The chosen donor and acceptor may not be an efficient FRET pair. Ensure the emission spectrum of Lumi4-Tb overlaps with the excitation spectrum of the acceptor fluorophore. The distance between the donor and acceptor when the biomolecules are interacting might be too large (>10 nm).[3][5][6]
Poor Labeling Efficiency Inefficient labeling of your biomolecules with the donor and acceptor fluorophores will result in a low signal. Verify the labeling efficiency of your proteins or other biomolecules.
Inactive Biomolecules The biological activity of your proteins or other biomolecules may be compromised. Ensure that your biomolecules are active and functional. For kinase assays, for example, the active form of the kinase must be used.[8]

Problem: High Background

High background fluorescence can mask the specific TR-FRET signal, leading to a poor S/N ratio.

Potential Cause Recommended Solution
Autofluorescent Compounds or Buffers Some compounds in your sample or components of your assay buffer can be autofluorescent.[12] Test the fluorescence of each buffer component individually.[12] If a compound is autofluorescent, it may interfere with the assay.
Non-specific Binding The donor or acceptor labeled molecules may be binding non-specifically to the microplate wells or to each other.[13] Use black, opaque microplates to minimize background.[12] Consider adding a non-ionic detergent (e.g., Tween-20) or a blocking agent like Bovine Gamma Globulin (BGG) to the assay buffer.[12]
Contaminated Reagents Reagents can be a source of contamination that leads to high background.[12][14][15] Use high-purity reagents and sterile, filtered buffers. Prepare fresh buffers for your experiments.[15]
Excessive Reagent Concentration Using too high a concentration of the donor or acceptor can lead to increased background signal.[16] Optimize the concentrations of your labeled molecules through titration experiments.
Light Scatter Particulates or precipitates in the assay wells can cause light scattering, leading to high background. Centrifuge your samples and reagents before use to remove any precipitates.

Experimental Protocols

Protocol 1: Donor and Acceptor Titration

This protocol helps determine the optimal concentrations of the Lumi4-Tb donor and the acceptor-labeled biomolecules.

Materials:

  • Lumi4-Tb labeled biomolecule (Donor)

  • Acceptor labeled biomolecule (Acceptor)

  • Assay Buffer

  • Black, low-volume 384-well microplate

  • TR-FRET compatible microplate reader

Method:

  • Prepare Serial Dilutions:

    • Prepare a 2-fold serial dilution of the Donor, starting from a concentration 10-20 times higher than the expected Kd.

    • Prepare a 2-fold serial dilution of the Acceptor, also starting from a concentration 10-20 times higher than the expected Kd.

  • Plate Layout:

    • Create a matrix in the 384-well plate. Pipette the different concentrations of the Donor along the rows and the different concentrations of the Acceptor along the columns.

    • Include control wells with only Donor, only Acceptor, and buffer alone to measure background.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time for your specific assay (e.g., 1-2 hours), protected from light.

  • Measurement:

    • Read the plate on a TR-FRET enabled microplate reader using the appropriate excitation and emission wavelengths for Lumi4-Tb and your acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Plot the TR-FRET ratio as a function of Donor and Acceptor concentrations.

    • The optimal concentrations will be those that provide the largest signal-to-background ratio (assay window).

Protocol 2: Z'-Factor Determination

The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Materials:

  • Optimal concentrations of Donor and Acceptor (determined from Protocol 1)

  • Positive Control (a sample known to give a high TR-FRET signal)

  • Negative Control (a sample known to give a low TR-FRET signal)

  • Assay Buffer

  • Black, low-volume 384-well microplate

  • TR-FRET compatible microplate reader

Method:

  • Plate Layout:

    • In a 384-well plate, pipette a sufficient number of replicates (e.g., 16-24) of the Positive Control.

    • Pipette the same number of replicates of the Negative Control.

  • Add Reagents:

    • Add the optimal concentrations of the Donor and Acceptor to all wells.

  • Incubation:

    • Incubate the plate as previously determined.

  • Measurement:

    • Read the plate using the TR-FRET settings.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3σp + 3σn) / |μp - μn|

Visualizations

TR_FRET_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Excitation Excitation Lumi4Tb Lumi4-Tb (Donor) Excitation->Lumi4Tb Excitation (~337 nm) Donor_Emission Donor Emission (~490 nm) Lumi4Tb->Donor_Emission Fluorescence Acceptor Acceptor Lumi4Tb->Acceptor FRET (<10 nm proximity) Acceptor_Emission Acceptor Emission (~520 nm or ~665 nm) Acceptor->Acceptor_Emission Sensitized Emission

Caption: The TR-FRET signaling pathway with Lumi4-Tb as the donor.

Experimental_Workflow A 1. Reagent Preparation (Donor, Acceptor, Buffers) B 2. Dispense Reagents into Microplate A->B C 3. Incubation (Allow for binding) B->C D 4. TR-FRET Measurement (Plate Reader) C->D E 5. Data Analysis (Ratio & S/N Calculation) D->E

Caption: A general experimental workflow for a Lumi4-Tb TR-FRET assay.

Troubleshooting_Flowchart start Low Signal-to-Noise q1 Is the specific signal low? start->q1 a1_yes Check Instrument Settings (Filters, Wavelengths) q1->a1_yes Yes q2 Is the background high? q1->q2 No a1_yes_2 Optimize Reagent Concentrations (Titration) a1_yes->a1_yes_2 a1_yes_3 Verify Biomolecule Activity & Labeling Efficiency a1_yes_2->a1_yes_3 a1_yes_3->q2 a2_yes Check for Autofluorescence (Buffers, Compounds) q2->a2_yes Yes end Optimal S/N Achieved q2->end No a2_yes_2 Address Non-specific Binding (Detergents, Plate Choice) a2_yes->a2_yes_2 a2_yes_3 Use Fresh, High-Purity Reagents a2_yes_2->a2_yes_3 a2_yes_3->end

References

Optimizing CoA-Lumi4-Tb Labeling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CoA-Lumi4-Tb labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for maximum efficiency and signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no this compound labeling?

Low or no labeling can stem from several factors, including issues with the fusion protein, the labeling reaction conditions, or the reagents themselves. A primary reason is often insufficient expression or incorrect folding of the tagged protein of interest. Additionally, suboptimal concentrations of the this compound substrate or the labeling enzyme (for enzymatic systems) can lead to poor efficiency. Finally, the stability of the reagents, particularly the enzyme and the this compound, is critical; improper storage or handling can lead to degradation and loss of activity.

Q2: How can I reduce high background fluorescence in my labeling experiment?

High background can obscure the specific signal and is often caused by non-specific binding of the this compound substrate to cells or other proteins. To mitigate this, it's crucial to optimize the substrate concentration; using a concentration that is too high can lead to increased background.[1][2][3][4][5][6] Thorough washing steps after the labeling reaction are also essential to remove any unbound substrate.[1][4][7] Including bovine serum albumin (BSA) or fetal calf serum in the labeling and washing buffers can help block non-specific binding sites.[1][2][3][4]

Q3: What is the optimal incubation time and temperature for labeling?

For cellular labeling with SNAP-tag, CLIP-tag, or Halo-Tag systems, a typical incubation time is 30 to 60 minutes at 37°C.[4][5][6][8] For in vitro labeling, incubation can be extended to 2 hours at 25°C or even 24 hours at 4°C to ensure complete labeling.[1] For enzymatic labeling using Sfp synthase with a ybbR-tag, a 30-minute incubation at 37°C is generally sufficient.[2][9] However, these conditions should be optimized for each specific protein and experimental setup.

Q4: How does the choice of protein tag (SNAP, Halo, ybbR) affect this compound labeling?

This compound can be used with several protein tagging systems. SNAP-tag, Halo-Tag, and CLIP-tag are self-labeling enzymes that covalently attach to a specific substrate, in this case, a derivative of this compound. The ybbR-tag system, on the other hand, requires an external enzyme, Sfp synthase, to catalyze the covalent attachment of the Coenzyme A moiety of this compound to a specific serine residue on the ybbR tag.[9] The choice of tag may depend on the specific application, the protein of interest, and the desired labeling location (cell surface vs. intracellular).

Q5: Can I use this compound for intracellular labeling?

While this compound is effective for labeling cell surface proteins, its utility for intracellular targets can be limited due to the poor membrane permeability of Coenzyme A derivatives.[10] However, intracellular labeling is not impossible and may require optimization of labeling conditions, such as using higher substrate concentrations or longer incubation times, or employing cell permeabilization techniques, though the latter may affect cell viability.

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible Cause Recommended Solution
Insufficient fusion protein expression. Verify protein expression using a Western blot or a fluorescent substrate with in-gel detection.[1] Optimize transfection or expression induction conditions.
Incorrect protein folding or localization. Ensure the tag is accessible for labeling. For cell surface labeling, confirm the tag is exposed extracellularly. If mislocalization is suspected, use immunofluorescence to check the protein's location.
Suboptimal labeling conditions. Optimize the concentration of this compound and any necessary enzymes (e.g., Sfp synthase).[2][3] Adjust incubation time and temperature.[1][4][5]
Degraded reagents. Ensure this compound and enzymes are stored correctly and are not expired. Prepare fresh reagent solutions before each experiment.
Presence of interfering substances. For SNAP-tag systems, avoid chelating agents like EDTA in the labeling buffer as they can inhibit the tag's activity.
Problem 2: High Background
Possible Cause Recommended Solution
Excessive this compound concentration. Titrate the this compound to find the lowest effective concentration that provides a good signal-to-background ratio.[1][2][3][4][5][6]
Insufficient washing. Increase the number and duration of washing steps after labeling to thoroughly remove unbound substrate.[1][4][7]
Non-specific binding of the substrate. Include a blocking agent like BSA or fetal calf serum in the labeling and washing buffers.[1][2][3][4]
Cell type-dependent background. Some cell lines may exhibit higher intrinsic background. If possible, test different cell lines for your experiment.[7]

Experimental Protocols

Protocol 1: Cell Surface Labeling of SNAP-tag Fusion Proteins
  • Cell Preparation: Plate cells expressing the SNAP-tag fusion protein on a suitable culture dish and allow them to adhere overnight.

  • Labeling Solution Preparation: Prepare a 100 nM working solution of SNAP-Lumi4-Tb in a suitable labeling medium (e.g., Tag-lite labeling medium).[8]

  • Labeling Reaction: Remove the culture medium from the cells and gently add the labeling solution. Incubate for 1 hour at 37°C in a CO2 incubator.[8]

  • Washing: Gently wash the cells four times with labeling medium to remove unbound SNAP-Lumi4-Tb.[8]

  • Analysis: The labeled cells can be used immediately for downstream applications or frozen for later use. To confirm labeling, measure the fluorescence at 620 nm and compare it to unlabeled control cells.[8]

Protocol 2: In Vitro Labeling of ybbR-tagged Proteins with Sfp Synthase
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Thaw Sfp Synthase on ice. It is critical to avoid repeated freeze-thaw cycles.[2]

  • Reaction Setup: In a microcentrifuge tube, combine the purified ybbR-tagged protein, this compound, Sfp Synthase, and MgCl2 in a suitable reaction buffer (e.g., HEPES or phosphate (B84403) buffer).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[9][11]

  • Purification (Optional): If necessary, remove the unreacted this compound and Sfp Synthase from the labeled protein using gel filtration or dialysis.

  • Analysis: The labeling efficiency can be assessed by methods such as fluorescence gel scanning or mass spectrometry.

Quantitative Data Summary

Parameter SNAP/Halo/CLIP-tag Labeling ybbR/Sfp Synthase Labeling
Substrate Concentration 1-10 µM (cellular)1-10 µM (in vitro)
Enzyme Concentration N/A~1 µM Sfp Synthase
Incubation Time 30-60 min (cellular)30-60 min (in vitro)
Incubation Temperature 37°C (cellular)37°C (in vitro)

Note: These are general guidelines. Optimal conditions may vary depending on the specific protein and experimental setup.

Visualizations

experimental_workflow_self_labeling cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling start Cells expressing SNAP/Halo/CLIP-tag fusion protein incubate Incubate cells with This compound start->incubate Add labeling solution reagent Prepare this compound labeling solution reagent->incubate wash Wash cells to remove unbound substrate incubate->wash 1 hr @ 37°C analyze Analyze labeled cells wash->analyze 4x washes experimental_workflow_enzymatic_labeling cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling protein Purified ybbR-tagged protein reaction Combine protein and reagents in buffer protein->reaction reagents Prepare this compound, Sfp Synthase, MgCl2 reagents->reaction incubate Incubate reaction mix reaction->incubate purify Purify labeled protein (optional) incubate->purify 30-60 min @ 37°C analyze Analyze labeled protein purify->analyze troubleshooting_workflow cluster_signal Signal Issues cluster_background Background Issues start Labeling Issue weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background check_expression Verify protein expression (Western Blot) weak_signal->check_expression check_conditions Optimize substrate/enzyme conc., incubation time/temp check_expression->check_conditions Expression OK check_reagents Check reagent stability and storage check_conditions->check_reagents Conditions Optimized optimize_conc Reduce substrate concentration high_background->optimize_conc improve_washing Increase wash steps optimize_conc->improve_washing add_blocker Add BSA/serum to buffers improve_washing->add_blocker

References

Best practices for storing and handling CoA-Lumi4-Tb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling CoA-Lumi4-Tb, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Best Practices for Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its chemical integrity and luminescent properties. Adherence to these guidelines will ensure the reliability and reproducibility of your experimental results.

Storage Conditions Summary

ParameterRecommendationCitation
Lyophilized Product Store at -20°C in a sealed container, protected from light.[1][2]
Reconstituted Solution (in DMSO) Use immediately or aliquot into single-use vials and store at -80°C.[1]
Long-Term Storage of Reconstituted Solution Stable for up to 6 months at -80°C.[1]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. The DMSO solution may be frozen and thawed once.[1]
Light Sensitivity Protect from light at all times.

Reconstitution Protocol

It is recommended to reconstitute this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex briefly to ensure the compound is fully dissolved.

  • If not for immediate use, aliquot the solution into low-protein-binding, single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

This section provides a detailed methodology for a common application of Lumi4-Tb probes: labeling of SNAP-tag® fusion proteins on the surface of living cells. This protocol is adapted from the Tag-lite™ SNAP-Lumi4®-Tb labeling reagent protocol.

Protocol: Labeling of SNAP-tag® Fusion Proteins on Live Cells

Materials:

  • Cells expressing a SNAP-tag® fusion protein of interest

  • This compound (or a functional equivalent like SNAP-Lumi4-Tb)

  • Tag-lite labeling medium or an appropriate cell culture medium

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Plate cells expressing the SNAP-tag® fusion protein in a suitable culture vessel (e.g., T175 flask).

    • Allow cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO2).

  • Preparation of Labeling Solution:

    • Reconstitute this compound in DMSO to create a stock solution.

    • Dilute the this compound stock solution to the desired final labeling concentration (e.g., 100 nM) in pre-warmed labeling medium.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with labeling medium or PBS to remove any unbound this compound.

  • Cell Harvesting and Use:

    • The labeled cells can be used immediately for downstream applications (e.g., TR-FRET assays).

    • Alternatively, cells can be harvested, counted, and cryopreserved at -80°C in a suitable freezing medium for future use.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_labeling Labeling cluster_post Post-Labeling prep_cells Plate SNAP-tag® expressing cells add_reagent Add labeling solution to cells prep_reagent Reconstitute & Dilute this compound prep_reagent->add_reagent incubate Incubate for 1 hour at 37°C add_reagent->incubate wash Wash cells to remove unbound probe incubate->wash use_or_freeze Use immediately or freeze for later use wash->use_or_freeze

Caption: Workflow for labeling SNAP-tag® fusion proteins with this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

ProblemPossible Cause(s)Suggested Solution(s)Citation
Low or No TR-FRET Signal Incorrect Instrument Settings: Improperly configured excitation/emission filters, delay times, or integration times.Verify that the instrument is set up for terbium-based TR-FRET. Use a 340 nm excitation filter and appropriate emission filters for the donor (e.g., 495 nm) and acceptor (e.g., 520 nm for green fluorescent proteins). Ensure correct delay and integration times are used.
Low Labeling Efficiency: Suboptimal concentration of this compound, insufficient incubation time, or poor quality of the labeling reagent.Optimize the concentration of this compound and the incubation time. Ensure the reagent has been stored and handled correctly to prevent degradation.
Donor and Acceptor are Too Far Apart: The distance between the donor (this compound) and the acceptor fluorophore exceeds the Förster distance (typically < 100 Å).Re-engineer the biological system to bring the donor and acceptor closer together.
High Background Signal Incomplete Removal of Unbound Probe: Insufficient washing steps after labeling.Increase the number and rigor of washing steps after the labeling incubation.
Autofluorescence: High intrinsic fluorescence from cells or media components.Utilize the time-resolved measurement capabilities of TR-FRET to gate out short-lived background fluorescence.
Non-specific Binding: The probe is binding to components other than the target of interest.Include appropriate controls to assess non-specific binding. Consider using blocking agents if necessary.
Inconsistent Results (High Variability) Inconsistent Reagent Handling: Repeated freeze-thaw cycles of reconstituted this compound.Aliquot the reconstituted this compound into single-use vials to minimize freeze-thaw cycles.
Pipetting Errors: Inaccurate dispensing of reagents.Use calibrated pipettes and proper pipetting techniques. Dividing the acceptor signal by the donor signal can help account for minor pipetting variances.
Buffer Incompatibility: Components in the assay buffer may be quenching the luminescence.Test the effect of different buffer components on the this compound signal. Avoid components known to interfere with lanthanide luminescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reconstituting this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.

Q2: How should I store the reconstituted this compound solution?

A2: For short-term use, the reconstituted solution can be kept at 4°C for a limited time, protected from light. For long-term storage, it is best to aliquot the solution into single-use vials and store them at -80°C for up to 6 months.

Q3: Can I freeze and thaw the reconstituted this compound multiple times?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles. The DMSO solution of a similar product, SNAP-Lumi4-Tb, can be frozen and thawed once. To ensure optimal performance, it is best to aliquot the stock solution into single-use volumes.

Q4: What are the excitation and emission wavelengths for this compound?

A4: this compound is a terbium-based probe. It is typically excited around 340 nm. Terbium has multiple emission peaks, with the most prominent ones used in TR-FRET assays being around 490 nm and 545 nm.

Q5: Why is there a delay time in TR-FRET measurements?

A5: The long luminescence lifetime of terbium (in the millisecond range) allows for a time delay between the excitation pulse and the measurement of the emission signal. This delay allows for the decay of short-lived background fluorescence from sources like autofluorescence of biological samples, leading to a significantly improved signal-to-noise ratio.

Q6: What can cause a low assay window in my TR-FRET experiment?

A6: A low assay window can be caused by several factors, including incorrect instrument settings (especially emission filters), low labeling efficiency, a large distance between the donor and acceptor, or high background signal. Refer to the troubleshooting guide for specific solutions.

TR-FRET Signaling Pathway Diagram

G cluster_excitation Excitation cluster_transfer Energy Transfer cluster_emission Emission excitation Excitation Light (340 nm) donor This compound (Donor) excitation->donor fret FRET (Proximity < 100 Å) donor->fret donor_emission Donor Emission (~490 nm) donor->donor_emission Direct Emission acceptor Acceptor Fluorophore acceptor->fret acceptor_emission Acceptor Emission fret->acceptor_emission Energy Transfer

Caption: Principle of a TR-FRET assay using this compound as the donor.

References

Navigating Your CoA-Lumi4-Tb TR-FRET Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CoA-Lumi4-Tb experimental workflow. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for data analysis, experimental protocols, and troubleshooting. The this compound assay is a highly sensitive, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes the long-lifetime terbium cryptate donor, Lumi4-Tb, to quantify Coenzyme A (CoA) or its derivatives, which are crucial molecules in numerous metabolic pathways.[1][2]

This powerful technology offers a robust platform for high-throughput screening and enzymatic studies.[3] However, like any sophisticated assay, it can present challenges. This guide will help you navigate potential issues and ensure you obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound assay?

A1: The this compound assay is a TR-FRET-based method.[3] In a hypothetical enzyme-coupled assay, an enzyme utilizes a CoA substrate, leading to a change in the proximity of a Lumi4-Tb donor and a suitable acceptor fluorophore. When the donor and acceptor are close, excitation of Lumi4-Tb results in energy transfer to the acceptor, which then emits light at a specific wavelength.[4] This TR-FRET signal is proportional to the extent of the enzymatic reaction. The time-resolved measurement minimizes background fluorescence, enhancing signal-to-noise.[3][5]

Q2: What are the key components of this assay?

A2: The core components typically include:

  • Lumi4-Tb: A terbium cryptate that serves as the FRET donor.[3][5]

  • Acceptor Fluorophore: A fluorescent molecule that accepts energy from the donor (e.g., d2, fluorescein, or a red-shifted dye).[4][5]

  • CoA-dependent Enzyme: The enzyme whose activity is being measured.

  • CoA Substrate: Coenzyme A or a derivative like Acetyl-CoA.[1][2][6]

  • Assay Buffer: A buffer system optimized for the enzyme's activity and the TR-FRET reaction.

Q3: How should I set up my plate for a typical experiment?

A3: A standard plate setup should include:

  • Blanks: Wells containing all assay components except the analyte (e.g., CoA) to determine background signal.

  • Controls:

    • Negative Control (No enzyme/inhibitor): To measure the signal in the absence of enzymatic activity or inhibition.

    • Positive Control (No inhibitor): To measure the maximum enzymatic activity.

  • Standards: A dilution series of known CoA concentrations to generate a standard curve for quantifying the analyte in unknown samples.

  • Experimental Wells: Your samples with varying concentrations of test compounds or conditions. It is highly recommended to run all samples and controls in at least triplicate for statistical robustness.

Experimental Protocol: A Generalized Enzyme Activity Assay

This protocol outlines a general procedure for measuring the activity of a CoA-dependent enzyme using a Lumi4-Tb based TR-FRET assay.

  • Reagent Preparation:

    • Prepare a concentrated stock of CoA standard in the assay buffer.

    • Dilute the CoA-dependent enzyme to the desired working concentration in the assay buffer.

    • Prepare a solution of the Lumi4-Tb donor and acceptor fluorophores in the assay buffer.

    • Prepare test compounds at various concentrations.

  • Assay Procedure:

    • Add a small volume of the test compound or vehicle control to the appropriate wells of a microplate.

    • Add the CoA substrate to all wells.

    • To initiate the enzymatic reaction, add the enzyme solution to all wells except the blanks.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.

    • Stop the reaction by adding a stop solution or by proceeding immediately to the detection step.

    • Add the TR-FRET detection reagents (Lumi4-Tb donor and acceptor).

    • Incubate the plate as recommended by the reagent manufacturer to allow for signal development.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible microplate reader. The reader should be set to excite the Lumi4-Tb donor (typically around 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm). A time delay (typically 50-150 µs) should be incorporated before measurement to reduce background fluorescence.[3][5]

Data Analysis Workflow

The following workflow outlines the steps for analyzing the raw data from your this compound experiment.

Data Presentation Tables

Table 1: Raw Fluorescence Data

Well IDSample DescriptionDonor Emission (620 nm)Acceptor Emission (665 nm)
A1Blank50002000
A2Blank51002050
B1Positive Control480015000
B2Positive Control490015200
C1Test Compound (1 µM)49508000
C2Test Compound (1 µM)50008100
............

Table 2: Calculated Ratios and Normalized Data

Sample DescriptionAverage 665/620 Ratio% Inhibition
Blank0.40N/A
Positive Control3.100%
Test Compound (1 µM)1.6254.8%
.........
Step-by-Step Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (e.g., 665 nm / 620 nm). This ratio corrects for well-to-well variations in liquid volume and reagent concentration.

  • Background Subtraction: Subtract the average ratio of the blank wells from the ratio of all other wells.

  • Normalization:

    • The activity in the positive control wells (no inhibitor) is typically set to 100% activity or 0% inhibition.

    • The activity in the negative control wells (e.g., no enzyme) can be set to 0% activity or 100% inhibition.

    • Calculate the percent inhibition for your test compounds using the following formula: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_NegativeControl) / (Ratio_PositiveControl - Ratio_NegativeControl))

  • Dose-Response Curves: For inhibitor studies, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

A Raw Data Acquisition (Donor & Acceptor Emission) B Calculate TR-FRET Ratio (Acceptor/Donor) A->B C Background Subtraction (Subtract Blank Ratio) B->C D Data Normalization (% Inhibition or % Activity) C->D E Generate Dose-Response Curves D->E F Determine IC50/EC50 Values E->F

Data Analysis Workflow for this compound Assays.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background signal - Autofluorescent compounds in the sample.- Contaminated buffer or reagents.- Incorrect plate reader settings (no time delay).- Check for compound autofluorescence by reading the plate before adding FRET reagents.- Use freshly prepared, high-purity reagents.- Ensure the plate reader is configured for time-resolved fluorescence with an appropriate delay (e.g., 50-150 µs).
Low signal-to-background ratio - Suboptimal enzyme concentration.- Suboptimal substrate concentration.- Incorrect buffer pH or ionic strength.- Insufficient incubation time.- Titrate the enzyme to find a concentration that gives a robust signal.- Determine the Km of the substrate and use a concentration around the Km value.- Optimize the buffer conditions for your specific enzyme.- Perform a time-course experiment to determine the optimal incubation time.
High well-to-well variability - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate.- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of reagents in each well.- Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.
No FRET signal - Donor and acceptor are not in close enough proximity.- One of the labeled components is degraded.- Incorrect filter sets in the plate reader.- Re-evaluate the assay design to ensure the enzymatic reaction brings the donor and acceptor together.- Check the integrity and storage conditions of your labeled reagents.- Verify that the excitation and emission wavelengths and filters are correct for the Lumi4-Tb/acceptor pair.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 TR-FRET Principle for CoA-Dependent Enzyme Activity cluster_1 Proximity-Based Detection Enzyme CoA-Dependent Enzyme Product Product Enzyme->Product Consumes Substrate CoA Substrate Substrate->Enzyme Donor Lumi4-Tb Donor Acceptor Acceptor Donor->Acceptor FRET

Principle of a this compound Enzyme Assay.

A Prepare Reagents (Enzyme, Substrate, Compounds) B Dispense Compounds & Controls to Plate A->B C Add CoA Substrate B->C D Initiate Reaction with Enzyme C->D E Incubate at Optimal Temperature D->E F Add TR-FRET Detection Reagents (Lumi4-Tb & Acceptor) E->F G Incubate for Signal Development F->G H Read Plate with TR-FRET Reader G->H I Analyze Data H->I

Experimental Workflow for a this compound Assay.

References

How to prevent photobleaching when using Lumi4-Tb for microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching and optimize imaging when using the Lumi4-Tb lanthanide probe in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: My Lumi4-Tb signal seems to be fading. Is this photobleaching?

A: While all fluorophores can photobleach, Lumi4-Tb is exceptionally resistant to it compared to conventional organic dyes.[1][2][3] This stability is due to the nature of lanthanide-centered emission, where the organic chelate (the "antenna") absorbs light and efficiently transfers the energy to the terbium ion, which then luminesces. This process minimizes the time the organic part spends in a reactive triplet state, a primary pathway for photobleaching.[4][5]

If you observe signal loss, consider these alternative causes before photobleaching:

  • Chemical Instability: Is the probe stable in your specific buffer or media? Lumi4-Tb is known for good stability in biological buffers, but extreme pH or presence of strong chelating agents could be an issue.

  • Probe Dissociation/Degradation: If using a tagged system (e.g., SNAP-tag, HaloTag), ensure the labeling protocol was followed correctly and that the protein itself is stable.

  • Sample Movement: Has your sample drifted out of the focal plane?

  • Phototoxicity: While Lumi4-Tb itself is stable, high-intensity UV excitation can still induce phototoxicity in live cells, which could affect cell morphology and signal distribution.

A study involving Lumi4-Tb in a time-resolved luminescence resonance energy transfer (LRET) experiment estimated a photobleaching lifetime of approximately 2.0 minutes, which is considerably longer than typical image exposure times of a few seconds.

Q2: What are the key photophysical properties of Lumi4-Tb?

A: Lumi4-Tb is characterized by its brightness, long luminescence lifetime, and high photostability. These properties make it an ideal donor for time-resolved Förster resonance energy transfer (TR-FRET) and time-gated microscopy applications.

Table 1: Photophysical Properties of Lumi4-Tb

PropertyValueSignificance
Molar Extinction Coefficient (ε) ≈ 26,000 M⁻¹cm⁻¹ at 354 nmHigh efficiency of light absorption by the antenna chelate.
Excitation Maximum ~340-365 nm (Near-UV)Enables efficient excitation with common UV LED light sources.
Emission Peaks ~490, 548, 587, 621 nmCharacteristic narrow, line-like emission bands of terbium.
Quantum Yield (Φ) 0.59High efficiency of converting absorbed photons into emitted light.
Luminescence Lifetime (τ) ≈ 2.3 - 2.7 msExceptionally long lifetime allows for time-gated detection to eliminate short-lived autofluorescence.
Stokes Shift Very largeThe large separation between excitation and emission wavelengths minimizes spectral overlap and background.
Q3: How can I optimize my microscope settings to prevent potential signal loss?

A: The best strategy to maximize signal and minimize any potential photobleaching is to leverage Lumi4-Tb's unique long lifetime through time-gated microscopy. This approach also drastically improves the signal-to-noise ratio by eliminating short-lived background fluorescence.

Key Optimization Strategies:

  • Use Pulsed Excitation: Employ a pulsed light source (e.g., UV LED or flash lamp) rather than continuous wave (CW) illumination. This minimizes the total light exposure the sample receives.

  • Implement a Time Delay: Synchronize your detector (e.g., an intensified CCD camera) with your light source. Introduce a delay (typically 50-100 µs) after the excitation pulse before beginning signal acquisition. This allows for the complete decay of short-lived autofluorescence (<100 ns) from cells and media.

  • Minimize Excitation Intensity: Use the lowest possible excitation power that still provides adequate signal. Neutral density filters can be used to precisely control illumination intensity.

  • Limit Exposure Time: Keep camera exposure times as short as necessary to acquire a clear image.

  • Avoid Unnecessary Exposure: Use transmitted light to locate and focus on the region of interest before switching to fluorescence imaging. Use the shutter to block the excitation light path when not actively acquiring images.

cluster_workflow Time-Gated Microscopy Workflow Start Pulsed UV Excitation (e.g., 365 nm LED) Acquire Signal Acquisition (Lumi4-Tb Luminescence) Start->Acquire excites Autofluorescence Short-lived Autofluorescence Start->Autofluorescence Delay Time Delay (e.g., 50-100 µs) Delay->Acquire enables Result High S/N Image Acquire->Result Autofluorescence->Delay decays during Background Scattered Excitation Light Background->Delay is rejected during

Caption: Workflow for Time-Gated Detection with Lumi4-Tb.

Troubleshooting Guide

Problem: High background fluorescence is obscuring my Lumi4-Tb signal.
Potential Cause Recommended Solution
Autofluorescence Implement or optimize a time-delay between the excitation pulse and camera acquisition. A delay of 50-100 µs is usually sufficient to eliminate background signals with lifetimes in the nanosecond range.
Incorrect Emission Filter Ensure you are using a narrow bandpass filter centered on one of Lumi4-Tb's primary emission peaks (e.g., 548 nm or 621 nm) to reject unwanted light.
Media Components Some culture media (e.g., those containing phenol (B47542) red or riboflavin) can be highly fluorescent. Image cells in a microscopy-grade buffer or medium designed for low fluorescence.
Problem: The signal is weak, and I'm tempted to increase the excitation power.
Potential Cause Recommended Solution
Low Probe Concentration Ensure that the labeling protocol is optimized for sufficient probe concentration at the target. Refer to specific protocols for SNAP-tag or other labeling systems.
Suboptimal Excitation Wavelength Lumi4-Tb is most efficiently excited around 354-365 nm. Using other UV wavelengths may result in a weaker signal.
Inefficient Light Throughput Use a high numerical aperture (NA) objective to maximize light collection. Ensure all optical components are clean and aligned.
Detector Not Sensitive Enough Time-resolved imaging often requires a sensitive detector, such as an intensified or electron-multiplying CCD (ICCD or EMCCD) camera, to capture photons efficiently during the acquisition window.

Experimental Protocols

General Protocol for Sample Preparation with an Antifade Mountant

This protocol provides a general workflow for preparing fixed cells labeled with Lumi4-Tb for microscopy.

  • Cell Culture and Labeling:

    • Culture cells on coverslips appropriate for microscopy (e.g., No. 1.5 thickness).

    • Transfect or treat cells as required by the experimental design.

    • Label cells with the Lumi4-Tb probe (e.g., SNAP-Lumi4-Tb) according to the manufacturer's instructions.

    • Wash cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Fixation:

    • Fix cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Mounting:

    • Carefully aspirate the final PBS wash.

    • Place a small drop (10-20 µL) of an antifade mounting medium onto a clean glass microscope slide. Commercial antifade reagents like ProLong Diamond or SlowFade Diamond are recommended.

    • Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding the introduction of air bubbles.

    • Press gently to spread the medium.

  • Sealing and Curing:

    • (Optional but recommended for long-term storage) Seal the edges of the coverslip with clear nail polish or a commercial sealant.

    • Allow the mounting medium to cure according to the manufacturer's instructions (this can range from immediate imaging to 24 hours). Store slides flat and protected from light at 4°C.

cluster_prevention Photobleaching & Prevention Mechanisms Ground Fluorophore (Ground State S₀) Excited Excited Singlet State (S₁) Ground->Excited Excitation (hν) Excited->Ground Fluorescence Triplet Triplet State (T₁) (Reactive) Excited->Triplet Intersystem Crossing Bleached Photobleached (Non-fluorescent) Triplet->Bleached Irreversible Reaction Oxygen Molecular Oxygen (³O₂) Triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generates ROS->Triplet Reacts with Antifade Antifade Reagent (e.g., Trolox) Antifade->ROS Scavenges

Caption: Photobleaching pathways and the role of antifade reagents.
Q4: Should I use an antifade mounting medium with Lumi4-Tb?

A: Yes, using an antifade mounting medium is always a recommended best practice in fluorescence microscopy, even with highly stable probes like Lumi4-Tb.

Benefits of Antifade Reagents:

  • Scavenge Reactive Oxygen Species (ROS): The primary mechanism of photobleaching involves the excited fluorophore reacting with molecular oxygen to create damaging ROS. Antifade reagents are antioxidants that quench these ROS, protecting the probe.

  • Reduce Triplet State Formation: Some antifade compounds can help de-excite the reactive triplet state of the fluorophore's organic antenna, further reducing the chance of photochemical damage.

  • Refractive Index Matching: Mounting media are formulated to match the refractive index of the glass coverslip and immersion oil, which is critical for reducing spherical aberration and achieving high-resolution images.

Table 2: Common Antifade Reagents

ReagentPrimary MechanismNotes
p-Phenylenediamine (PPD) ROS ScavengerVery effective, but can be toxic and may react with certain cyanine (B1664457) dyes. Can cause autofluorescence at lower wavelengths.
n-Propyl gallate (NPG) ROS ScavengerLess toxic than PPD and can be used with live cells, though it may have biological effects.
Trolox ROS Scavenger, Triplet QuencherA cell-permeable vitamin E derivative often used in live-cell imaging.
1,4-diazabicyclo[2.2.2]octane (DABCO) ROS ScavengerLess effective than PPD but also less toxic.

References

Improving the stability of CoA-Lumi4-Tb conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of CoA-Lumi4-Tb conjugates during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound conjugates in TR-FRET assays.

Problem Potential Cause Recommended Solution
Low TR-FRET Signal 1. Conjugate Degradation: The thioester bond in CoA is prone to hydrolysis, especially at pH above 8.0.- Prepare fresh conjugate solution before each experiment. - Maintain the pH of the assay buffer between 6.5 and 7.5. - Avoid prolonged storage of the conjugate in solution.
2. Lumi4-Tb Quenching: Presence of certain metal ions or quenching agents in the assay buffer.- Use high-purity water and reagents for buffer preparation. - Avoid buffers containing heavy metal ions. - If quenching is suspected, test the buffer by measuring the fluorescence of the conjugate alone.
3. Suboptimal Assay Conditions: Incorrect concentrations of conjugate or other assay components.- Titrate the this compound conjugate to determine the optimal concentration. - Optimize the concentrations of all interacting partners in the assay.
High Background Signal 1. Autofluorescence: Intrinsic fluorescence from sample components or the microplate.- Use black, low-volume microplates to minimize background. - Screen individual assay components for autofluorescence. - If possible, use a plate reader with time-resolved fluorescence capabilities to reduce short-lived background fluorescence.[1][2]
2. Non-specific Binding: The conjugate is binding to components other than the target molecule.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. - Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1%.
Signal Instability or Drift 1. Hydrolysis of CoA-Thioester: Gradual breakdown of the conjugate over the course of the experiment.- Minimize the incubation time as much as possible without compromising the assay window. - Perform a time-course experiment to assess signal stability and determine the optimal reading time.
2. Photobleaching: Although Lumi4-Tb is generally photostable, prolonged exposure to high-intensity excitation light can lead to some signal loss.- Reduce the number of flashes per well on the plate reader. - Use the lowest effective excitation energy.
3. Temperature Fluctuations: Inconsistent temperature can affect reaction kinetics and signal stability.- Ensure the plate reader and all reagents are at a stable, consistent temperature throughout the assay.
Inconsistent Results Between Experiments 1. Reagent Variability: Inconsistent preparation of the this compound conjugate or other reagents.- Prepare a large batch of this compound conjugate, aliquot into single-use volumes, and store at -80°C. - Use a consistent source and lot for all assay components.
2. Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the conjugate.- Aliquot the stock solution of the conjugate to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the this compound conjugate stock solution? A1: For long-term storage, it is recommended to store the this compound conjugate as a lyophilized powder at -80°C. If in solution, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Aqueous solutions of Coenzyme A are known to be unstable above pH 8, and the primary route of degradation is air oxidation to CoA disulfides.[2]

  • Q2: What is the recommended buffer for dissolving and diluting the this compound conjugate? A2: A slightly acidic to neutral buffer (pH 6.5-7.5) is recommended to minimize the hydrolysis of the CoA thioester bond. Buffers such as HEPES or phosphate (B84403) buffer are suitable. Avoid buffers with a pH greater than 8.0.[2]

  • Q3: Can I use reducing agents like DTT or TCEP in my assay buffer? A3: While Lumi4-Tb is generally robust, some reducing agents at high concentrations can potentially interfere with the fluorescence of certain fluorophores.[3] If a reducing agent is necessary for your enzyme's activity, it is recommended to use the lowest effective concentration and to perform a control experiment to assess its impact on the Lumi4-Tb signal. DTT is often preferred over TCEP for some fluorescent dyes.

Assay Development and Troubleshooting

  • Q4: What are the main causes of this compound conjugate instability in an enzymatic assay? A4: The primary cause of instability is the hydrolysis of the thioester bond in the Coenzyme A moiety, which is accelerated at higher pH. Additionally, the Lumi4-Tb complex, while generally stable, can be sensitive to strong chelating agents which may extract the terbium ion and abolish its luminescence.

  • Q5: How can I minimize the hydrolysis of the this compound conjugate during my experiment? A5: To minimize hydrolysis, maintain a buffer pH between 6.5 and 7.5, prepare the conjugate solution fresh for each experiment, and avoid unnecessarily long incubation times.

  • Q6: My TR-FRET signal is decreasing over time. What could be the cause? A6: A time-dependent decrease in the TR-FRET signal is likely due to the hydrolysis of the CoA thioester bond in the conjugate, leading to a reduction in the active probe concentration. Performing a kinetic read can help you determine the optimal time window for your measurement where the signal is stable.

Experimental Protocols

Protocol 1: Assessment of this compound Conjugate Stability in Different Buffers

Objective: To determine the optimal buffer system for maximizing the stability of the this compound conjugate.

Methodology:

  • Prepare stock solutions of this compound conjugate in nuclease-free water.

  • Prepare a panel of commonly used biological buffers (e.g., Phosphate, HEPES, Tris) at a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5).

  • Dilute the this compound conjugate to a final concentration of 10 nM in each of the prepared buffers in a 384-well black microplate.

  • Measure the time-resolved fluorescence of the Lumi4-Tb donor at its characteristic emission wavelength (e.g., 620 nm) immediately after preparation (T=0).

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Plot the fluorescence intensity as a function of time for each buffer condition to determine the rate of signal decay.

Protocol 2: Evaluation of the Effect of Reducing Agents on Lumi4-Tb Fluorescence

Objective: To assess the compatibility of common reducing agents with the Lumi4-Tb fluorophore.

Methodology:

  • Prepare a stock solution of this compound conjugate in a stable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Prepare fresh stock solutions of reducing agents (e.g., DTT, TCEP) at various concentrations.

  • In a 384-well black microplate, add the this compound conjugate to a final concentration of 10 nM.

  • Add the reducing agents to the wells to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).

  • Measure the time-resolved fluorescence of the Lumi4-Tb donor immediately after adding the reducing agents.

  • Incubate the plate for a typical experimental duration (e.g., 2 hours) at room temperature, protected from light.

  • Remeasure the fluorescence to check for any time-dependent effects.

  • Compare the fluorescence intensity in the presence and absence of the reducing agents to determine their impact on the Lumi4-Tb signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_reagents Prepare Buffers and Reagents dilute_conjugate Dilute Conjugate in Assay Buffer prep_reagents->dilute_conjugate prep_conjugate Prepare this compound Stock Solution prep_conjugate->dilute_conjugate add_components Add Other Assay Components dilute_conjugate->add_components incubate Incubate at RT add_components->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data read_plate->analyze

Caption: General experimental workflow for a TR-FRET assay using this compound.

troubleshooting_logic cluster_conjugate Conjugate Integrity cluster_assay_conditions Assay Conditions start Low TR-FRET Signal check_hydrolysis Check for Hydrolysis (pH, age of solution) start->check_hydrolysis check_storage Verify Storage Conditions (-80°C, aliquoted) start->check_storage check_buffer Buffer Compatibility (pH, components) start->check_buffer check_concentrations Optimize Component Concentrations start->check_concentrations check_quenching Investigate Potential Quenching start->check_quenching solution1 Use fresh conjugate in pH 6.5-7.5 buffer check_hydrolysis->solution1 pH > 8 or old solution solution2 Aliquot and store at -80°C check_storage->solution2 Improper storage solution3 Test buffer components for interference check_buffer->solution3 Incompatible buffer solution4 Perform titrations of all components check_concentrations->solution4 Suboptimal concentrations solution5 Identify and remove quenching agent check_quenching->solution5 Quenching suspected

Caption: Troubleshooting logic for addressing low TR-FRET signals.

stability_factors cluster_factors Influencing Factors center This compound Conjugate Stability pH pH (hydrolysis > pH 8) center->pH temperature Temperature (degradation at higher temps) center->temperature storage Storage (freeze-thaw cycles) center->storage buffer_comp Buffer Components (chelators, reducing agents) center->buffer_comp light Light Exposure (photobleaching) center->light oxidation Air Oxidation center->oxidation

Caption: Key factors influencing the stability of this compound conjugates.

References

Validation & Comparative

Lumi4-Tb: A Superior Alternative to Traditional Organic Fluorophores for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes for biological research, the quest for brighter, more stable, and highly sensitive reagents is perpetual. While traditional organic fluorophores have been instrumental in countless discoveries, they possess inherent limitations that can compromise experimental outcomes. Lumi4-Tb, a luminescent terbium complex, emerges as a powerful alternative, offering a distinct set of advantages that overcome many of the challenges associated with conventional organic dyes. This guide provides a comprehensive comparison of Lumi4-Tb and traditional organic fluorophores, supported by key performance data and experimental methodologies, to inform researchers, scientists, and drug development professionals in their selection of optimal fluorescent probes.

Unveiling the Advantages of Lumi4-Tb

The superior performance of Lumi4-Tb stems from the unique photophysical properties of lanthanide luminescence. Unlike the fleeting fluorescence of organic dyes, which occurs on the nanosecond timescale, Lumi4-Tb exhibits a long-lived luminescence in the millisecond range.[1][2] This fundamental difference enables Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , a technology that revolutionizes assay sensitivity by eliminating background noise.

Key advantages of Lumi4-Tb include:

  • Exceptional Signal-to-Noise Ratio: The long luminescence lifetime of Lumi4-Tb allows for the temporal separation of its signal from short-lived background fluorescence, such as cellular autofluorescence and scattered excitation light. By introducing a microsecond delay between excitation and detection, these interfering signals decay completely, resulting in a remarkably clean signal and enhanced assay sensitivity.[1][2]

  • Large Stokes Shift: Lumi4-Tb exhibits a large separation between its excitation and emission wavelengths.[3] This large Stokes shift minimizes spectral overlap and crosstalk between donor and acceptor fluorophores in FRET-based assays, leading to more accurate and reliable data.

  • Narrow Emission Peaks: The emission spectrum of Lumi4-Tb is characterized by multiple, distinct, and narrow peaks. This feature facilitates spectral multiplexing, allowing for the simultaneous detection of multiple biological events.

  • High Resistance to Photobleaching: Lanthanide complexes, including Lumi4-Tb, are significantly more resistant to photobleaching compared to traditional organic fluorophores. This high photostability permits prolonged or repeated measurements without significant signal loss, which is crucial for kinetic studies and high-throughput screening.

  • Excellent Stability: Lumi4-Tb demonstrates high stability in various biological buffers and assay conditions, ensuring consistent performance across a wide range of applications.

Performance Comparison: Lumi4-Tb vs. Traditional Organic Fluorophores

The following table summarizes the key performance characteristics of Lumi4-Tb in comparison to commonly used traditional organic fluorophores.

FeatureLumi4-TbFluoresceinRhodamine BCyanine 5 (Cy5)
Luminescence/Fluorescence Lifetime ~2.3 - 2.7 ms~4.06 ns~1.8 - 2.5 ns~1 ns
Quantum Yield (Φ) ~0.59Varies significantly with pH and environment~0.22 - 0.54~0.20 - 0.27
Stokes Shift Large (>150 nm)~20 nm~20 - 30 nm~20 nm
Photostability HighLow to ModerateModerateLow to Moderate
Key Advantage Enables time-resolved detection, eliminating backgroundBright at optimal pHGood brightness and photostabilityBright in the far-red spectrum
Key Disadvantage Lower molar extinction coefficient than some organic dyespH sensitivity, photobleachingCan be prone to self-quenchingSusceptible to photobleaching

Experimental Protocol: Time-Resolved FRET (TR-FRET) Assay

This section outlines a generalized protocol for a cell-based TR-FRET assay to study protein-protein interactions using Lumi4-Tb as the donor fluorophore.

I. Reagents and Materials
  • Cells expressing the target proteins fused to appropriate tags (e.g., SNAP-tag for Lumi4-Tb labeling and a fluorescent protein like d2 as the acceptor).

  • SNAP-Lumi4-Tb labeling reagent.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., KREBS buffer).

  • Black, clear-bottom 96-well or 384-well microplates.

  • A microplate reader capable of time-resolved fluorescence detection.

II. Experimental Procedure
  • Cell Culture and Plating:

    • Culture cells expressing the tagged proteins of interest under standard conditions.

    • Seed the cells into the microplate at a desired density and allow them to adhere overnight.

  • Labeling with SNAP-Lumi4-Tb (Donor):

    • Prepare the SNAP-Lumi4-Tb labeling solution in the appropriate buffer according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash the cells with assay buffer.

    • Add the SNAP-Lumi4-Tb solution to the cells and incubate for the recommended time to allow for covalent labeling of the SNAP-tagged protein.

    • Wash the cells multiple times with assay buffer to remove any unbound label.

  • Induction of Protein-Protein Interaction:

    • If the interaction is inducible, treat the cells with the appropriate ligand or stimulus. Incubate for a sufficient period to allow for complex formation.

  • TR-FRET Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for Lumi4-Tb (donor) and the acceptor fluorophore (e.g., d2).

    • Typically, excitation is around 337-340 nm.

    • Set the emission wavelengths for the donor (e.g., 620 nm for Lumi4-Tb) and the acceptor (e.g., 665 nm for d2).

    • Crucially, set a time delay between excitation and fluorescence detection (e.g., 50-100 µs) and an integration time (e.g., 400 µs).

    • Acquire the fluorescence readings for both the donor and acceptor channels.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • The change in the TR-FRET ratio between stimulated and unstimulated cells (or in the presence of an inhibitor) is indicative of the extent of the protein-protein interaction.

Visualizing the Principles

To further illustrate the concepts discussed, the following diagrams created using the DOT language depict the fundamental principles of fluorescence and the TR-FRET mechanism.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) G0 Vibrational Levels E0 Vibrational Levels G0->E0 Excitation (Absorption) E0->G0 Fluorescence (Emission) E0->E0

Caption: Jablonski diagram illustrating the principle of fluorescence in organic dyes.

TR_FRET cluster_excitation Excitation & Signal Generation cluster_detection Time-Resolved Detection Excitation Pulsed Light Source (e.g., 337 nm) Lumi4Tb Lumi4-Tb (Donor) Excitation->Lumi4Tb Excites Donor Interaction Molecular Interaction (<10 nm) Lumi4Tb->Interaction Energy Transfer (FRET) TimeDelay Time Delay (e.g., 50-100 µs) Acceptor Acceptor Fluorophore (e.g., d2) Interaction->Acceptor Excites Acceptor Detector Detector TimeDelay->Detector AcceptorSignal Acceptor Emission (e.g., 665 nm) Detector->AcceptorSignal Measures Signal Background Background Fluorescence (Autofluorescence) Background->TimeDelay Decays during delay

Caption: Workflow of a TR-FRET experiment using Lumi4-Tb.

References

Performance of CoA-Lumi4-Tb in Comparison to Other Terbium Chelates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of time-resolved fluorescence resonance energy transfer (TR-FRET) assays, the choice of the donor fluorophore is paramount to achieving high sensitivity and robust performance. Terbium (Tb³⁺) chelates, with their characteristic long luminescence lifetimes and sharp emission peaks, have emerged as exceptional donors. Among these, CoA-Lumi4-Tb, a derivative of the highly luminous Lumi4-Tb cryptate, offers researchers a powerful tool for studying a variety of biological interactions. This guide provides a comprehensive comparison of this compound's performance against other commonly used terbium chelates, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The efficacy of a terbium chelate in TR-FRET is primarily determined by its photophysical properties, namely its quantum yield (Φ) and luminescence lifetime (τ). A high quantum yield indicates efficient conversion of absorbed light into emitted light, while a long lifetime allows for temporal discrimination from short-lived background fluorescence, thereby significantly improving the signal-to-noise ratio.

The Lumi4-Tb core of this compound is a macrocyclic cryptate that encapsulates the terbium ion, shielding it from non-radiative deactivation pathways and enhancing its luminescence. This structural feature contributes to its superior photophysical properties compared to open-chain chelates.

Here, we present a summary of the key performance metrics for Lumi4-Tb and other widely used terbium chelates.

Chelate/ComplexQuantum Yield (Φ)Luminescence Lifetime (τ) in H₂O (ms)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Key Structural Feature
Lumi4-Tb 0.59[1] - 0.61[2]~2.3 - 2.7[1][3]~26,000 at 354 nm[1]Macrocyclic Cryptate
DTPA-cs124-Tb³⁺ 0.29[4] - 0.32[4]1.55[5]~12,000 at 327 nmLinear Polyaminocarboxylate
TTHA-cs124-Tb³⁺ 0.20[6]2.10~10,000 at 343 nm[6]Linear Polyaminocarboxylate
Tb³⁺-Cryptate (general) Generally high>1HighMacrocyclic Cryptate
LANCE® Chelates (Terbium) Not specifiedNot specifiedNot specifiedProprietary Chelate
SureLight™ Chelates (Terbium) Not specifiedNot specifiedNot specifiedProprietary Chelate

Experimental Protocols

Accurate and reproducible measurement of the photophysical properties of terbium chelates is essential for their effective application. Below are detailed methodologies for key experiments.

Measurement of Luminescence Quantum Yield

The quantum yield of a terbium chelate is typically determined relative to a well-characterized standard.

Protocol:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a suitable quantum yield standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54).

    • Prepare a series of dilutions of the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Prepare a stock solution of the terbium chelate in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of dilutions of the terbium chelate with absorbances in the same range as the standard.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength (e.g., 354 nm for Lumi4-Tb).

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Calculation of Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample² / ηstandard²) where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

Measurement of Luminescence Lifetime

The luminescence lifetime is measured using a time-resolved fluorometer capable of pulsed excitation and time-gated detection.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the terbium chelate in the desired buffer at a concentration that gives a strong luminescence signal.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of the chelate.

    • Set the emission wavelength to one of the characteristic emission peaks of terbium (e.g., 545 nm).

    • Use a pulsed light source (e.g., a nitrogen laser or a xenon flash lamp).

    • Set the instrument to record the decay of luminescence intensity over time after the excitation pulse.

  • Data Acquisition:

    • Acquire the luminescence decay curve. The decay should be monitored for at least five to ten times the expected lifetime.

  • Data Analysis:

    • Fit the decay curve to a single or multi-exponential decay model to determine the luminescence lifetime (τ). For well-behaved chelates like Lumi4-Tb, a single exponential fit is often sufficient.[1]

Visualizing a TR-FRET Application: GPCR Signaling

TR-FRET assays are widely used to study G-protein coupled receptor (GPCR) signaling pathways. The following diagram illustrates a common experimental workflow for measuring cyclic AMP (cAMP) production, a key second messenger in many GPCR pathways.

GPCR_cAMP_TRFRET cluster_cell Cell Membrane cluster_assay TR-FRET Assay GPCR GPCR G_protein G-protein (Gs) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP cAMP_assay Cell Lysate containing cAMP Tb_Ab Anti-cAMP Ab (Lumi4-Tb conjugated) cAMP_assay->Tb_Ab Acceptor_cAMP Acceptor-labeled cAMP cAMP_assay->Acceptor_cAMP Detection TR-FRET Reader Tb_Ab->Detection No FRET (High Signal at Donor λ) Acceptor_cAMP->Tb_Ab FRET (High Signal at Acceptor λ) (Low endogenous cAMP) Ligand Ligand Ligand->GPCR Binding

Caption: GPCR signaling and cAMP detection workflow using a competitive TR-FRET assay.

Conclusion

This compound, building upon the exceptional photophysical properties of its Lumi4-Tb core, stands out as a superior terbium-based donor for TR-FRET assays. Its high quantum yield and long luminescence lifetime translate directly into enhanced assay sensitivity and a wider dynamic range. While other terbium chelates, such as those based on DTPA and TTHA, are valuable tools, the macrocyclic cryptate structure of Lumi4-Tb provides a distinct advantage in terms of brightness and stability. For researchers and drug development professionals seeking to develop robust and sensitive biochemical assays, the performance characteristics of this compound make it a compelling choice.

References

A Comparative Guide to Validating Protein-Protein Interactions: CoA-Lumi4-Tb vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in understanding cellular pathways and developing targeted therapeutics. This guide provides an objective comparison of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using the CoA-Lumi4-Tb terbium chelate with other widely used PPI validation technologies. We present a comprehensive overview of the experimental protocols, quantitative performance data, and the underlying principles of each method to assist you in selecting the most appropriate technique for your research needs.

Introduction to this compound TR-FRET

This compound is a TR-FRET donor used in assays to study and quantify protein-protein interactions. TR-FRET is a highly sensitive and robust technology that overcomes some of the limitations of traditional FRET by using a long-lifetime lanthanide donor, such as the Lumi4-Tb terbium cryptate.[1] This allows for a time-gated detection of the FRET signal, which significantly reduces background fluorescence and increases the signal-to-noise ratio.[2]

The Lumi4-Tb donor is characterized by its exceptional brightness, with a molar extinction coefficient (ε) of approximately 26,000 M⁻¹cm⁻¹ at 354 nm and a high quantum yield of 0.59.[3] It possesses a long luminescence lifetime of about 2.3 to 2.7 ms.[3] Lumi4-Tb has multiple emission peaks at approximately 490, 550, 585, and 620 nm, making it compatible with various acceptor fluorophores like fluorescein (B123965) and Cy5.[4]

Quantitative Comparison of PPI Validation Methods

The choice of a PPI validation method depends on various factors, including the nature of the interacting proteins, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or in vivo confirmation). The following table summarizes key quantitative parameters for this compound TR-FRET and its common alternatives.

FeatureThis compound (TR-FRET)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Co-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)
Principle Proximity-based energy transferChange in refractive index upon bindingChange in interference pattern upon bindingAntibody-based pulldown of protein complexesReconstitution of a transcription factor
Binding Affinity (Kd) nM to µM rangepM to mM rangenM to mM rangeQualitative to semi-quantitativeµM to mM range
Throughput High (384- & 1536-well plates)Low to mediumMedium to high (96- & 384-well plates)Low to mediumHigh (Array-based screening)
Real-time kinetics Limited (Endpoint or pseudo-kinetic)Yes (on- and off-rates)Yes (on- and off-rates)NoNo
Sample Consumption Low (µL range)Medium (µL to mL range)Low (µL range)High (mg of cell lysate)N/A (in vivo)
Labeling Requirement Yes (Fluorophore-conjugated binders)No (Label-free)No (Label-free)No (Relies on specific antibodies)No (Genetic fusion tags)
Signal-to-Noise Ratio HighMedium to highMedium to highVariable (Depends on antibody specificity)Low to medium
Z'-factor Typically > 0.5 (Excellent for HTS)N/AN/AN/AN/A

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation and interpretation of PPI validation assays. Below are the experimental protocols for the key techniques discussed.

This compound TR-FRET Assay

This protocol outlines a general procedure for a homogenous TR-FRET assay to quantify the interaction between two proteins, Protein-X and Protein-Y.

Materials:

  • Purified Protein-X (e.g., His-tagged)

  • Purified Protein-Y (e.g., FLAG-tagged)

  • This compound conjugated anti-His antibody (Donor)

  • Acceptor fluorophore-conjugated anti-FLAG antibody (e.g., d2-conjugated)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Low-volume 384-well plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled competitor or test compounds. Prepare a master mix of Protein-X and Protein-Y in the assay buffer.

  • Assay Plate Preparation: Add the assay buffer to all wells. Add the test compounds or vehicle control.

  • Protein Incubation: Add the Protein-X and Protein-Y master mix to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the interaction to reach equilibrium.

  • Detection Antibody Addition: Add a pre-mixed solution of the this compound conjugated anti-His antibody and the acceptor-conjugated anti-FLAG antibody.

  • Final Incubation: Incubate the plate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET microplate reader. The reader will excite the Lumi4-Tb donor (e.g., at 337 nm) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) after a time delay (e.g., 60 µs).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration to determine IC50 values or analyze the signal window for hit identification.

CoA_Lumi4_Tb_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Proteins, Antibodies, Compounds) plate_prep Prepare Assay Plate (Buffer, Compounds) protein_incubation Add Proteins & Incubate plate_prep->protein_incubation antibody_addition Add TR-FRET Antibody Mix protein_incubation->antibody_addition final_incubation Incubate antibody_addition->final_incubation read_plate Read Plate (TR-FRET Reader) final_incubation->read_plate data_analysis Calculate Ratio & Analyze Data read_plate->data_analysis

This compound TR-FRET Experimental Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS) and blocking solution (ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Purified ligand and analyte proteins

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the ligand solution over the activated surface to allow for covalent coupling. Block any remaining active sites with ethanolamine.

  • Analyte Binding: Inject a series of analyte concentrations over the ligand-immobilized surface. Monitor the change in the resonance angle (measured in Resonance Units, RU) in real-time to observe the association phase.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep Prepare Sensor Chip immobilization Immobilize Ligand chip_prep->immobilization association Inject Analyte (Association) immobilization->association dissociation Flow Buffer (Dissociation) association->dissociation regeneration Regenerate Surface dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->association Next Cycle fitting Fit Data to Model (ka, kd, KD) sensorgram->fitting

Surface Plasmon Resonance (SPR) Experimental Workflow
Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.

Materials:

  • BLI instrument and biosensors (e.g., streptavidin-coated)

  • 96- or 384-well microplates

  • Assay buffer

  • Biotinylated ligand and analyte proteins

Procedure:

  • Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.

  • Ligand Loading: Immerse the biosensors in a solution containing the biotinylated ligand to immobilize it onto the sensor surface.

  • Second Baseline: Transfer the biosensors back to the assay buffer to establish a new baseline with the immobilized ligand.

  • Association: Move the biosensors into wells containing different concentrations of the analyte and measure the change in the interference pattern as the analyte binds to the ligand.

  • Dissociation: Transfer the biosensors to wells containing only the assay buffer to measure the dissociation of the analyte.

  • Data Analysis: Similar to SPR, fit the association and dissociation data to a binding model to determine kinetic and affinity constants.

BLI_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis baseline1 Establish Baseline (Buffer) loading Load Ligand on Biosensor baseline1->loading baseline2 Second Baseline (Buffer) loading->baseline2 association Association (Analyte) baseline2->association dissociation Dissociation (Buffer) association->dissociation curve_gen Generate Binding Curve dissociation->curve_gen fitting Fit Data to Model (ka, kd, KD) curve_gen->fitting

Bio-Layer Interferometry (BLI) Experimental Workflow
Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used antibody-based technique to study PPIs in their native cellular environment.

Materials:

  • Cell lysate from cells expressing the proteins of interest

  • Specific antibody against the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Lysis buffer and wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the specific antibody against the bait protein to the pre-cleared lysate and incubate to form an antibody-antigen complex.

  • Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complex from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected "prey" protein.

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" vector (with a DNA-binding domain, DBD) and "prey" vector (with an activation domain, AD)

  • cDNA library or specific prey clones

  • Yeast transformation reagents

  • Selective media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

Procedure:

  • Bait and Prey Construction: Clone the gene for Protein-X into the bait vector (fused to the DBD) and the gene for Protein-Y (or a library) into the prey vector (fused to the AD).

  • Yeast Transformation: Transform the bait and prey plasmids into appropriate yeast strains.

  • Mating: Mate the bait and prey strains to create diploid yeast containing both plasmids.

  • Selection: Plate the diploid yeast on selective media lacking specific nutrients. Only yeast cells where the bait and prey proteins interact will be able to grow due to the activation of reporter genes.

  • Validation: Isolate the prey plasmids from positive clones and sequence them to identify the interacting protein. Further validation experiments are typically required to confirm the interaction.

Signaling Pathway Example: p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a well-characterized PPI that is crucial in cancer biology. This interaction can be studied by various methods, including TR-FRET.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation Regulation cluster_outcome Cellular Outcome stress DNA Damage, Oncogene Activation p53 p53 stress->p53 Activates mdm2 MDM2 p53->mdm2 Induces expression apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 Inhibits & Targets for degradation

Simplified p53-MDM2 Signaling Pathway

Conclusion

Validating protein-protein interactions is a multifaceted process, and no single technique is universally superior. This compound TR-FRET offers a high-throughput, sensitive, and robust solution for quantifying PPIs in a homogenous format, making it particularly well-suited for drug discovery and screening applications. However, for obtaining detailed kinetic information or for studying interactions within a native cellular context, label-free methods like SPR and BLI, or in vivo techniques like Co-IP and Y2H, may be more appropriate. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design a comprehensive validation strategy and generate high-quality, reliable data.

References

A Head-to-Head Battle: Cross-Validating TR-FRET and Co-Immunoprecipitation for Robust Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and drug discovery, deciphering the complex web of protein-protein interactions (PPIs) is paramount. Two powerhouse techniques, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Co-Immunoprecipitation (Co-IP), stand out for their ability to probe these interactions. While both are widely used, they operate on fundamentally different principles, making their combined use a powerful strategy for cross-validation and building confidence in experimental findings. This guide provides a comprehensive comparison of TR-FRET and Co-IP, complete with detailed experimental protocols and illustrative data, to aid researchers in making informed decisions for their PPI studies.

At a Glance: TR-FRET vs. Co-Immunoprecipitation

FeatureTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Co-Immunoprecipitation (Co-IP)
Principle Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore pair attached to interacting proteins.Affinity-based purification of a target protein ("bait") along with its interacting partners ("prey") using a specific antibody.
Assay Format Homogeneous, "mix-and-read" format in microplates.Heterogeneous, involves multiple steps of incubation, washing, and elution.
Throughput High-throughput screening (HTS) compatible.Lower throughput, more labor-intensive.
Data Output Quantitative, provides ratiometric data (e.g., emission ratio) that can be used to determine binding affinities (Kd) and inhibitor potency (IC50).Semi-quantitative (Western blot band intensity) or qualitative (identification of interaction partners by mass spectrometry).
Interaction Type Detects direct or very close proximity (<10 nm) interactions.Can capture both direct and indirect interactions within a larger protein complex.
Cellular Context Can be performed with purified proteins or in cell lysates.Typically performed with cell or tissue lysates, providing a more physiological context.
Sensitivity High sensitivity with low background due to time-resolved measurements.[1]Sensitivity can be limited by antibody affinity and specificity, and the abundance of the interacting proteins.
Artifacts Potential for false positives/negatives due to steric hindrance from fluorophore tags or compound interference.Prone to non-specific binding of proteins to the antibody or beads, requiring careful optimization of washing steps.

The Power of Cross-Validation

The distinct methodologies of TR-FRET and Co-IP make them ideal complementary techniques. TR-FRET offers a high-throughput, quantitative assessment of direct binding, while Co-IP provides crucial validation in a more complex biological milieu, capable of identifying components of a larger protein complex.[2][3] A workflow that leverages both approaches provides a robust strategy for confirming novel protein-protein interactions.

cluster_0 Discovery & High-Throughput Screening cluster_1 Validation & Physiological Context cluster_2 Confident Interaction TR_FRET TR-FRET Assay (Quantitative, High-Throughput) Co_IP Co-Immunoprecipitation (Qualitative/Semi-Quantitative, In Situ) TR_FRET->Co_IP Cross-Validation Validated_Interaction Validated PPI TR_FRET->Validated_Interaction Initial Finding Co_IP->Validated_Interaction Confirmation

Figure 1. A logical workflow illustrating the cross-validation of TR-FRET results with Co-IP to confirm a protein-protein interaction.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a general framework for a TR-FRET-based PPI assay.[4][5] Specific antibody and protein concentrations, as well as incubation times, should be optimized for each specific interaction.

Materials:

  • Purified, tagged "bait" protein (e.g., GST-tagged)

  • Purified, tagged "prey" protein (e.g., His-tagged)

  • TR-FRET donor-labeled antibody (e.g., anti-GST-Europium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-His-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled "prey" protein for competition assays. Prepare a master mix of the "bait" protein and the donor-labeled antibody in assay buffer. Prepare a separate master mix of the labeled "prey" protein and the acceptor-labeled antibody.

  • Assay Plate Setup: To appropriate wells of the microplate, add the unlabeled "prey" protein dilutions (for competition) or assay buffer (for direct binding).

  • Addition of "Bait" and "Prey": Add the "bait" protein-donor antibody mix to all wells. Subsequently, add the "prey" protein-acceptor antibody mix to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC) after a pulsed excitation (e.g., at 340 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). For binding affinity determination, plot the TR-FRET ratio against the concentration of the titrated partner and fit the data to a binding curve. For inhibition assays, plot the TR-FRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Bait Bait Protein (e.g., GST-tagged) DonorAb Donor-labeled Ab (anti-GST-Eu) Bait->DonorAb binds Complex Ternary Complex Bait->Complex Prey Prey Protein (e.g., His-tagged) AcceptorAb Acceptor-labeled Ab (anti-His-APC) Prey->AcceptorAb binds Prey->Complex DonorAb->Complex AcceptorAb->Complex FRET TR-FRET Signal Complex->FRET <10 nm proximity leads to

Figure 2. Schematic of a TR-FRET assay for detecting protein-protein interactions.

Co-Immunoprecipitation (Co-IP) Assay

This protocol outlines the key steps for a standard Co-IP experiment to validate a PPI from cell lysates.[6][7][8]

Materials:

  • Cultured cells expressing the proteins of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • IP-grade antibody specific to the "bait" protein

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and wash cells, then lyse them in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the "bait" protein-specific antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the "bait" and putative "prey" proteins.

Lysate Cell Lysate (containing Bait and Prey proteins) BaitAb Bait-specific Antibody Lysate->BaitAb Add Antibody Beads Protein A/G Beads BaitAb->Beads Capture with Beads IP_Complex Immunoprecipitated Complex Beads->IP_Complex Isolate Complex WesternBlot Western Blot Analysis IP_Complex->WesternBlot Elute and Analyze

References

A Head-to-Head Battle for Proximity: Quantitative Comparison of Lumi4-Tb and BRET for Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction (PPI) assays, the choice of technology is paramount. This guide provides an objective, data-driven comparison of two leading proximity-based assay technologies: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizing the Lumi4-Tb terbium cryptate, and Bioluminescence Resonance Energy Transfer (BRET), with a focus on the popular NanoBRET system. By presenting quantitative performance data, detailed experimental protocols, and clear visual representations of the underlying principles and workflows, this guide aims to empower informed decisions for your specific research needs.

At a Glance: Key Performance Metrics

The robustness and reliability of a PPI assay are best assessed through standardized performance metrics. The following table summarizes key quantitative data for Lumi4-Tb TR-FRET and NanoBRET assays, offering a direct comparison of their capabilities in high-throughput screening and detailed interaction studies.

Performance MetricLumi4-Tb (TR-FRET)BRET (NanoBRET)Reference
Z' Factor 0.53 - >0.70.72 - 0.80[1][2]
Signal-to-Background (S/B) Ratio >20~15 (Signal Window)[2][3]
Assay Principle Time-Resolved Förster Resonance Energy Transfer (TR-FRET)Bioluminescence Resonance Energy Transfer (BRET)[4][5]
Donor Lumi4-Tb (Terbium cryptate)NanoLuc® Luciferase[5]
Acceptor Fluorescent dyes (e.g., fluorescein, d2)Fluorescently labeled HaloTag® protein or fluorescent ligands[5]
Excitation External light source (e.g., flash lamp at 340 nm)Chemical substrate (furimazine)[4][5]

Delving Deeper: The Principles Behind the Technologies

Understanding the fundamental principles of Lumi4-Tb TR-FRET and BRET is crucial for appreciating their respective strengths and limitations.

Lumi4-Tb TR-FRET is a fluorescence-based technology that relies on the transfer of energy from a long-lifetime terbium cryptate donor (Lumi4-Tb) to a suitable acceptor fluorophore.[5] When two interacting proteins, each labeled with either the donor or the acceptor, are brought into close proximity (<10 nm), excitation of the Lumi4-Tb donor by an external light source results in energy transfer to the acceptor.[5] The acceptor then emits light at its characteristic wavelength. The "time-resolved" aspect of this technology is key; a time delay between the excitation pulse and signal detection eliminates short-lived background fluorescence, significantly enhancing the signal-to-noise ratio.[4]

cluster_donor Donor Protein cluster_acceptor Acceptor Protein cluster_excitation Excitation cluster_emission Emission Donor Protein A Lumi4Tb Lumi4-Tb Donor->Lumi4Tb labeled with Fluorophore Acceptor Fluorophore Lumi4Tb->Fluorophore Energy Transfer (<10 nm) DonorEmission Donor Emission (490/520 nm) Lumi4Tb->DonorEmission emits Acceptor Protein B Acceptor->Fluorophore labeled with AcceptorEmission Acceptor Emission (665 nm) Fluorophore->AcceptorEmission emits Excitation Excitation Light (340 nm) Excitation->Lumi4Tb excites

Principle of Lumi4-Tb TR-FRET.

BRET , and more specifically NanoBRET , operates on a similar principle of resonance energy transfer but utilizes a biological light source.[5] In this system, one protein of interest is fused to a highly efficient luciferase, NanoLuc® (the donor), while the other is fused to a fluorescent protein or a tag like HaloTag® that can be covalently labeled with a fluorescent dye (the acceptor).[5] Upon the addition of a substrate, furimazine, NanoLuc® emits bright blue light. If the acceptor-labeled protein is in close proximity, this light excites the acceptor, which in turn emits light at a longer wavelength.[5] The key advantage of BRET is that it does not require an external light source for donor excitation, which can reduce background noise from light scattering and autofluorescence.

cluster_donor Donor Protein cluster_acceptor Acceptor Protein cluster_substrate Substrate cluster_emission Emission Donor Protein A NanoLuc NanoLuc Donor->NanoLuc fused to HaloTag HaloTag + Fluorescent Ligand NanoLuc->HaloTag Energy Transfer (<10 nm) DonorEmission Donor Emission (460 nm) NanoLuc->DonorEmission emits Acceptor Protein B Acceptor->HaloTag fused to AcceptorEmission Acceptor Emission (>600 nm) HaloTag->AcceptorEmission emits Substrate Furimazine Substrate->NanoLuc oxidized by

Principle of NanoBRET.

A Case Study: Monitoring GPCR-β-Arrestin Interaction

The interaction between G protein-coupled receptors (GPCRs) and β-arrestin is a critical step in signal transduction and receptor regulation, making it a popular target for PPI studies. Both Lumi4-Tb TR-FRET and NanoBRET have been successfully employed to investigate this interaction.

Upon agonist binding, the GPCR undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a binding site for β-arrestin, which is then recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[6]

Agonist Agonist GPCR GPCR Agonist->GPCR binds GRK GRK GPCR->GRK activates P P GPCR->P GRK->GPCR phosphorylates BetaArrestin β-Arrestin P->BetaArrestin recruits Signaling Downstream Signaling BetaArrestin->Signaling initiates start Start step1 Prepare Assay Plate: Dispense test compounds and controls into a low-volume 384-well plate. start->step1 step2 Prepare Protein-Antibody Mix: Incubate Protein A-tag with anti-tag-Lumi4-Tb antibody. step1->step2 step3 Prepare Acceptor Mix: Dilute tagged Protein B labeled with acceptor fluorophore (e.g., d2). step2->step3 step4 Add Reagents to Plate: Dispense Protein-Antibody Mix and Acceptor Mix to the assay plate. step3->step4 step5 Incubate: Incubate the plate at room temperature for a specified time (e.g., 2 hours). step4->step5 step6 Read Plate: Measure TR-FRET signal using a plate reader with appropriate filters (e.g., Ex: 340 nm, Em: 620 nm & 665 nm). step5->step6 step7 Data Analysis: Calculate the ratio of acceptor to donor emission and determine Z' and S/B. step6->step7 end End step7->end start Start step1 Cell Seeding: Seed cells into a 96-well white assay plate. start->step1 step2 Transfection: Co-transfect cells with plasmids encoding NanoLuc-Protein A and HaloTag-Protein B fusions. step1->step2 step3 Incubation (24h): Incubate cells for 24 hours to allow for protein expression. step2->step3 step4 HaloTag Labeling: Add HaloTag NanoBRET 618 Ligand to the cells and incubate. step3->step4 step5 Substrate Addition: Add NanoBRET Nano-Glo Substrate to all wells. step4->step5 step6 Read Plate: Measure donor (460 nm) and acceptor (>600 nm) emission simultaneously. step5->step6 step7 Data Analysis: Calculate the NanoBRET ratio (Acceptor/Donor emission). step6->step7 end End step7->end

References

The Researcher's Guide to Lumi4-Tb: A Cost-Benefit Analysis for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of molecular interaction assays, the choice of luminophore is a critical decision with significant implications for experimental success and budget allocation. Among the array of available tools, the terbium cryptate Lumi4-Tb has established itself as a powerful, high-performance donor for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays. However, its considerable cost necessitates a thorough cost-benefit analysis. This guide provides an objective comparison of Lumi4-Tb with its alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific research needs.

Performance Deep Dive: Lumi4-Tb and its Competitors

Lumi4-Tb is a highly efficient, long-lifetime luminophore, making it an excellent choice for TR-FRET applications, which are designed to minimize background fluorescence and enhance signal-to-noise ratios. Its key advantages include exceptional brightness and stability. However, the emergence of newer luminophores, such as CoraFluors, and the continued use of more traditional lanthanide chelates, like those based on europium, present viable alternatives that warrant careful consideration.

Table 1: Quantitative Comparison of TR-FRET Donors

FeatureLumi4-TbCoraFluorsEuropium Cryptates/Chelates
Quantum Yield (Φ) ~0.59[1]High (specific values vary by derivative)[2][3][4]~0.10 (for Eu3+ TBP cryptate)[5]
Luminescence Lifetime (τ) ~2.3 - 2.7 ms[1]Varies by derivative[2]~1 ms (B15284909) (for Eu3+ TBP cryptate)[5]
Molar Extinction Coefficient (ε) ~26,000 M⁻¹cm⁻¹ at 354 nm[1]High (specific values vary by derivative)4,500 M⁻¹cm⁻¹ at 337 nm (for Eu3+ TBP cryptate)[6]
Excitation Wavelength (λex) ~340 - 354 nm~340 nm (CoraFluor-1), ~356 nm (CoraFluor-2)[2]~337 nm[7]
Emission Peaks (λem) ~490, 548, 587, 621 nm[8]Similar to Terbium~615 nm[9]
Photostability High, resistant to photobleaching[1]High stability in biological media[2][3][4]Generally stable

The Cost Factor: A Comparative Overview

A significant barrier to the widespread adoption of Lumi4-Tb is its high cost. While providing excellent performance, the budget constraints of many research labs necessitate the exploration of more economical options.

Table 2: Cost Comparison of TR-FRET Labeling Reagents

ProductVendorPrice (USD)Quantity
Tag-lite SNAP-Lumi4-Tb Labeling ReagentRevvity (via Fisher Scientific)~$2,317.662 nmoles[10]
HTRF Terbium cryptate Labeling Detection KitRevvity (via Fisher Scientific)~$2,299.141 kit[11]
HTRF Europium cryptate Labeling KitRevvity$1,940.201 kit[12]
CoraFluor ProbesTocris (Bio-Techne)Price not publicly listed, but synthesis is simpler and more scalable than Lumi4-Tb, suggesting lower cost.[2]Varies

Note: Prices are subject to change and may vary by vendor and region. It is recommended to obtain current quotes directly from suppliers.

Experimental Corner: Protocols and Workflows

The successful implementation of TR-FRET assays hinges on well-defined and meticulously executed protocols. Below are detailed methodologies for a common application: a protein-protein interaction (PPI) assay using SNAP-tag technology with Lumi4-Tb.

Experimental Protocol: Protein-Protein Interaction (PPI) Assay using SNAP-tag and Lumi4-Tb

This protocol outlines the steps for a cell-based PPI assay where one protein is fused to a SNAP-tag and labeled with Lumi4-Tb (the donor), and the interacting partner is fused to a compatible acceptor fluorophore.

Materials:

  • Cells expressing the SNAP-tag fusion protein of interest.

  • Tag-lite SNAP-Lumi4-Tb labeling reagent.[13]

  • Acceptor fluorophore-labeled antibody or ligand for the interacting protein.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • White, low-volume 384-well plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the SNAP-tag fusion protein in a suitable format (e.g., T175 flask).

    • Label the cells in batches with Tag-lite SNAP-Lumi4-Tb according to the manufacturer's protocol.[13] This typically involves incubating the cells with the labeling reagent for a specific duration, followed by washing steps to remove unbound label.

  • Assay Plate Preparation:

    • Dispense the Lumi4-Tb labeled cells into the wells of a 384-well plate.

    • Add the interacting protein partner labeled with the acceptor fluorophore.

    • Include appropriate controls:

      • Negative control: Labeled cells without the acceptor-labeled partner.

      • Positive control (if available): A known interacting pair.

      • Compound screening: Wells with test compounds at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in your optimized assay protocol (typically 30 minutes to a few hours) to allow for the protein-protein interaction to occur.[14]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader.

    • The reader will excite the Lumi4-Tb donor (e.g., at 340 nm) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio: (Acceptor Emission / Donor Emission) * 10,000.

    • A higher HTRF ratio indicates a stronger protein-protein interaction.

    • For compound screening, plot the HTRF ratio against the compound concentration to determine IC50 or EC50 values.

Visualizing the Workflow

TR_FRET_PPI_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture Culture cells expressing SNAP-tag fusion protein labeling Label cells with Tag-lite SNAP-Lumi4-Tb cell_culture->labeling dispense_cells Dispense labeled cells into 384-well plate labeling->dispense_cells acceptor_prep Prepare acceptor-labeled interacting protein add_acceptor Add acceptor-labeled protein and compounds acceptor_prep->add_acceptor dispense_cells->add_acceptor incubation Incubate at RT add_acceptor->incubation read_plate Read plate on HTRF reader incubation->read_plate data_analysis Calculate HTRF ratio and analyze results read_plate->data_analysis

Figure 1: Experimental workflow for a TR-FRET based PPI assay.

Signaling Pathway Illustration

TR-FRET assays are frequently employed to study signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be interrogated using this technology.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade Ligand Ligand Ligand->GPCR Binding

Figure 2: A generic GPCR signaling pathway amenable to TR-FRET analysis.

Logical Framework for Choosing a TR-FRET Donor

The decision-making process for selecting the most appropriate TR-FRET donor involves weighing several factors.

Donor_Selection_Logic start Start: Need for TR-FRET Assay performance_req High Performance Absolutely Critical? start->performance_req budget_constraint Strict Budget Constraints? performance_req->budget_constraint No lumi4 Choose Lumi4-Tb performance_req->lumi4 Yes synthesis_capability In-house Synthesis Capability? budget_constraint->synthesis_capability No alternatives Consider Alternatives (CoraFluors, Europium) budget_constraint->alternatives Yes corafluor Prioritize CoraFluors synthesis_capability->corafluor Yes europium Consider Europium Chelates synthesis_capability->europium No alternatives->corafluor alternatives->europium

Figure 3: Decision tree for selecting a suitable TR-FRET donor.

Conclusion: Balancing Performance and Cost

Lumi4-Tb remains a top-tier choice for TR-FRET assays where the highest sensitivity and performance are paramount. Its exceptional brightness and long luminescence lifetime provide a wide assay window and robust data. However, its high cost is a significant consideration.

For many research applications, particularly in academic settings or high-throughput screening environments where cost per data point is a major factor, alternatives like CoraFluors and europium-based chelates offer a compelling balance of performance and affordability. CoraFluors, with their promise of easier synthesis and high stability, represent a particularly attractive option for researchers seeking to develop novel assays or require larger quantities of labeling reagents.

Ultimately, the decision rests on a careful evaluation of the specific experimental needs, budgetary constraints, and the in-house technical capabilities. By understanding the quantitative performance metrics, cost implications, and available experimental protocols for Lumi4-Tb and its alternatives, researchers can confidently select the most appropriate tool to advance their scientific discoveries.

References

A Head-to-Head Comparison of Lumi4-Tb and CoraFluor Probes for TR-FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, the choice of the donor fluorophore is a critical determinant of assay performance. This guide provides a detailed, data-driven comparison of two prominent terbium-based TR-FRET donors: the established Lumi4-Tb cryptate and the more recent CoraFluor series of probes.

This comparison will delve into their photophysical properties, stability, synthetic accessibility, and performance in key biological assays, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The following table summarizes the core photophysical and physicochemical properties of Lumi4-Tb and various CoraFluor analogs, providing a quantitative basis for comparison.

PropertyLumi4-TbCoraFluor-1CoraFluor-2CoraFluor-3
Max Absorption (λmax) ~340 nm~340 nm~356 nm~356 nm
Molar Extinction Coefficient (ε) at λmax ~26,000 M⁻¹cm⁻¹[1]23,100 M⁻¹cm⁻¹Not explicitly statedNot explicitly stated
Quantum Yield (Φ) ~0.59[1]0.580.350.13
Luminescence Lifetime (τ) ~2.3 - 2.7 ms[1][2]2.68 ms1.63 ms0.89 ms
Cell Permeability Generally poorLowImprovedImproved
Synthetic Accessibility ~22 steps[3]11 steps11 steps11 steps

Deeper Dive: A Comparative Analysis

CoraFluor probes were developed to address some of the limitations of existing TR-FRET donors like Lumi4-Tb, including challenging synthesis and limited cell permeability.

Photophysical Properties: Lumi4-Tb is recognized for its excellent brightness and long luminescence lifetime. The CoraFluor series, particularly CoraFluor-1, exhibits a comparable quantum yield and an even longer luminescence lifetime. A key innovation in the CoraFluor series is the red-shifted absorbance maxima of the halogenated derivatives (CoraFluor-2 and -3), which allows for more efficient excitation at wavelengths commonly available in imaging systems (365 nm and 405 nm).

Stability: Both Lumi4-Tb and CoraFluor probes demonstrate high stability in biological buffers. CoraFluor probes have been shown to be stable over a wide pH range and in the presence of various additives commonly found in biological assays.

Synthetic Accessibility and Cost: The synthesis of Lumi4-Tb is a lengthy and complex process, involving approximately 22 steps, which contributes to its high cost. In contrast, the modular design of CoraFluors allows for a much more efficient synthesis of around 11 steps, making them more accessible and cost-effective, particularly for academic labs and large-scale screening campaigns.

Cell Permeability: A significant advantage of the halogenated CoraFluor probes (CoraFluor-2 and -3) is their enhanced lipophilicity, which translates to improved cell permeability. This is a crucial feature for developing live-cell target engagement assays, an application where Lumi4-Tb has been more limited due to its poor membrane permeability.

Experimental Showcase: Target Engagement Assays

TR-FRET assays using these probes are powerful tools for studying molecular interactions, such as inhibitor binding to a target protein. Below are diagrams and a general protocol for such an assay.

The Principle of TR-FRET in Target Engagement

TR_FRET_Principle cluster_no_interaction No Interaction (Inhibitor Present) cluster_interaction Interaction (No Inhibitor) Donor Donor Probe (Lumi4-Tb or CoraFluor) Target Target Protein Donor->Target Binds to Target Acceptor Acceptor-labeled Tracer Inhibitor Unlabeled Inhibitor Inhibitor->Target Binds to Target Donor_FRET Donor Probe (Lumi4-Tb or CoraFluor) Acceptor_FRET Acceptor-labeled Tracer Donor_FRET->Acceptor_FRET FRET Target_FRET Target Protein Donor_FRET->Target_FRET Binds to Target Acceptor_FRET->Target_FRET Binds to Target No Interaction (Inhibitor Present) No Interaction (Inhibitor Present) Interaction (No Inhibitor) Interaction (No Inhibitor)

Caption: Principle of a competitive TR-FRET target engagement assay.

Keap1-Nrf2 Signaling Pathway Inhibition Assay

A common application of these probes is in screening for inhibitors of protein-protein interactions, such as the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_basal Basal State cluster_inhibition Inhibition Keap1 Keap1 Cul3 Cul3 Keap1->Cul3 binds Nrf2 Nrf2 Keap1->Nrf2 binds Cul3->Nrf2 ubiquitinates Proteasome Proteasome Nrf2->Proteasome degradation Ub Ubiquitin Keap1_i Keap1 Nrf2_i Nrf2 Nucleus Nucleus Nrf2_i->Nucleus translocates Inhibitor Inhibitor Inhibitor->Keap1_i blocks interaction ARE ARE Genes Nucleus->ARE activates Live_Cell_Workflow start Start cell_culture Culture cells expressing a tagged target protein start->cell_culture probe_labeling Incubate cells with cell-permeable CoraFluor probe cell_culture->probe_labeling wash Wash cells to remove unbound probe probe_labeling->wash compound_treatment Treat cells with inhibitor compounds wash->compound_treatment tracer_addition Add cell-permeable acceptor-labeled tracer compound_treatment->tracer_addition incubation Incubate for binding equilibrium tracer_addition->incubation measurement Measure TR-FRET signal in a plate reader incubation->measurement end End measurement->end

References

A Comparative Guide to CoA-Lumi4-Tb and Other FRET Pairs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions, the choice of a donor-acceptor pair is critical to assay sensitivity and success. This guide provides an objective comparison of the CoA-Lumi4-Tb Time-Resolved FRET (TR-FRET) system with other commonly used FRET pairs, supported by experimental data and detailed protocols.

Introduction to FRET and TR-FRET

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore in close proximity (typically 1-10 nm). This energy transfer results in the quenching of the donor's fluorescence and an increase in the acceptor's emission.

TR-FRET enhances this technology by using a lanthanide-based donor, such as terbium (Tb) or europium (Eu), which possesses a uniquely long fluorescence lifetime (milliseconds) compared to traditional fluorophores (nanoseconds). This property allows for a time-delay between the excitation pulse and the fluorescence measurement. During this delay, short-lived background fluorescence from the sample and instrumentation decays, resulting in a significantly improved signal-to-noise ratio.[1][2]

This compound is a terbium cryptate that serves as a highly stable and bright TR-FRET donor. Its cage-like structure protects the terbium ion from quenching and provides a scaffold for conjugation to molecules of interest, such as Coenzyme A (CoA).

Quantitative Comparison of FRET Pairs

The sensitivity of a FRET assay is influenced by several factors, including the Förster distance (R₀), the signal-to-background (S/B) ratio, and the limit of detection (LOD). The following tables summarize these key performance metrics for this compound in a TR-FRET format compared to conventional FRET pairs.

Table 1: Photophysical Properties and Förster Distances (R₀) of Selected FRET Pairs

FRET Pair (Donor-Acceptor)Donor Quantum Yield (ΦD)Donor Lifetime (τ)Förster Distance (R₀) (nm)Reference
Lumi4-Tb - Fluorescein~0.6~2.0 ms5.2
Lumi4-Tb - Cy5~0.6~2.0 ms6.4
Lumi4-Tb - d2~0.6~2.0 ms7.3
CFP - YFP0.40~2.7 ns4.7 - 5.4
GFP - mCherry0.79~2.5 ns5.1 - 5.4

Note: Förster distances can vary depending on the specific variants of the fluorescent proteins and the local environment.

Table 2: Performance Metrics of TR-FRET (Lumi4-Tb) vs. Conventional FRET

ParameterLumi4-Tb based TR-FRETConventional FRET (e.g., CFP-YFP)Key Advantage of TR-FRET
Signal-to-Background (S/B) Ratio High (often >10)Lower (typically 2-5)Time-gated detection minimizes background fluorescence.[1]
Limit of Detection (LOD) Lower (picomolar to nanomolar)Higher (nanomolar to micromolar)Improved S/B ratio allows for the detection of smaller signals.
Photostability High (Lanthanides are less prone to photobleaching)Moderate to Low (Fluorescent proteins can photobleach quickly)Enables longer or repeated measurements.
Assay Format Homogeneous (no-wash)Homogeneous (no-wash)Both are suitable for high-throughput screening.
Spectral Crosstalk Minimal (large Stokes shift and time-gated detection)Can be significant, requiring complex corrections.Cleaner signal and simpler data analysis.

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate a typical TR-FRET assay workflow and a common signaling pathway studied using this technology.

TR_FRET_Workflow TR-FRET Assay Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Label Biomolecule 1 with this compound (Donor) r1 Mix Labeled Biomolecules in Assay Plate p1->r1 p2 Label Biomolecule 2 with Acceptor Fluorophore p2->r1 r2 Incubate to Allow for Interaction r1->r2 d1 Excite Donor (340 nm) r2->d1 d2 Time Delay (~50-100 µs) d1->d2 d3 Measure Donor (620 nm) and Acceptor (e.g., 665 nm) Emissions d2->d3 a1 Calculate Emission Ratio (Acceptor/Donor) d3->a1 a2 Determine Interaction (e.g., IC50, Kd) a1->a2

A typical workflow for a TR-FRET assay.

Kinase_Signaling_Pathway Kinase Activity Assay using TR-FRET Kinase Kinase Enzyme Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate-Acceptor Substrate->Phosphorylation Antibody Phospho-specific Antibody-Lumi4-Tb FRET_Complex TR-FRET Complex Antibody->FRET_Complex ATP ATP ATP->Phosphorylation Phosphorylation->FRET_Complex Antibody Binding

A TR-FRET assay to measure kinase activity.

Experimental Protocols

Protein-Protein Interaction (PPI) Assay using this compound

This protocol describes a method to quantify the interaction between two proteins, Protein A and Protein B.

Materials:

  • Protein A labeled with this compound (Donor)

  • Protein B labeled with a suitable acceptor (e.g., d2)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • 384-well low-volume black microplates

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of unlabeled Protein B to be used as a competitor.

    • Prepare a working solution of Protein A-CoA-Lumi4-Tb and Protein B-acceptor in Assay Buffer. The optimal concentration of each labeled protein should be determined empirically but is typically in the low nanomolar range.

  • Assay Procedure:

    • Add 5 µL of Assay Buffer or competitor solution to the wells of the microplate.

    • Add 5 µL of the Protein A-CoA-Lumi4-Tb solution to all wells.

    • Add 5 µL of the Protein B-acceptor solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Set the excitation wavelength to 340 nm.

    • Set the emission wavelengths for the Lumi4-Tb donor (620 nm) and the acceptor (e.g., 665 nm for d2).

    • Use a time delay of 60 µs and an integration time of 400 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the TR-FRET ratio against the concentration of the competitor to determine the IC50 value.

Competitive Binding Assay

This protocol is designed to screen for small molecule inhibitors that disrupt a known protein-ligand interaction.

Materials:

  • Target Protein labeled with this compound (Donor)

  • Fluorescently labeled ligand (Tracer) with a compatible acceptor fluorophore

  • Test compounds

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20

  • 384-well low-volume black microplates

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in Assay Buffer containing a final concentration of 1% DMSO.

    • Prepare a 2X working solution of the Target Protein-CoA-Lumi4-Tb in Assay Buffer.

    • Prepare a 2X working solution of the fluorescently labeled ligand (Tracer) in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of the microplate.

    • Add 5 µL of the 2X Target Protein-CoA-Lumi4-Tb solution to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with the same settings as the PPI assay.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • The signal will be high in the absence of an inhibitor and will decrease as the inhibitor competes with the tracer for binding to the target protein.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration to determine the IC50.

Conclusion

The this compound system, as a component of TR-FRET technology, offers significant advantages in sensitivity over conventional FRET pairs. The use of a long-lifetime terbium donor allows for time-gated detection, which effectively eliminates background fluorescence and dramatically improves the signal-to-background ratio. This enhanced sensitivity makes it possible to detect molecular interactions at lower concentrations and with greater confidence, a critical advantage in drug discovery and basic research. While conventional FRET pairs like CFP-YFP remain valuable tools, particularly in cellular imaging, the superior performance metrics of TR-FRET with donors like Lumi4-Tb make it the preferred choice for high-throughput screening and quantitative biochemical assays.

References

Navigating the Landscape of Coenzyme A Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Coenzyme A is a crucial cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle. Its quantification is vital for researchers in metabolism, drug discovery, and diagnostics. A variety of methods are available for this purpose, each with distinct advantages and disadvantages.

Comparison of Coenzyme A Detection Methods

The selection of a suitable CoA detection assay depends on factors such as the required sensitivity, sample type, throughput needs, and available instrumentation. Below is a comparative summary of the most common methods.

FeatureColorimetric AssaysFluorometric AssaysBioluminescent AssaysHPLC-Based Methods
Principle Enzymatic reactions produce a colored product, measured by absorbance.Enzymatic reactions produce a fluorescent product, measured by fluorescence intensity.Enzymatic conversion of a substrate by luciferase, generating light.Chromatographic separation followed by UV or mass spectrometry detection.
Sensitivity Moderate (micromolar range)High (low micromolar to nanomolar range)Very High (nanomolar to picomolar range)High to Very High
Throughput HighHighHighLow to Moderate
Sample Types Cell lysates, tissue homogenates, plasmaCell lysates, tissue homogenates, plasmaCell lysates, tissue homogenatesWide range, including complex biological matrices
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)Luminometer (plate reader)HPLC system with UV or MS detector
Primary Limitation Lower sensitivity, potential for interference from colored compounds in the sample.Susceptible to interference from fluorescent compounds in the sample.Can be sensitive to ATP levels and enzyme inhibitors in the sample.Lower throughput, requires specialized equipment and expertise.

Experimental Protocols for Key Coenzyme A Assays

Colorimetric Assay Protocol

This protocol is based on the principle of a multi-step enzymatic reaction that results in the formation of a colored product.

  • Sample Preparation: Homogenize tissue or cells in assay buffer and deproteinize using a 10 kDa spin filter.

  • Standard Curve Preparation: Prepare a dilution series of a known concentration of CoA standard.

  • Reaction Setup: Add samples and standards to a 96-well plate.

  • Enzymatic Reaction: Add a reaction mix containing acyl-CoA synthetase, a substrate, and a developer. This converts CoA to acyl-CoA, which is then oxidized to produce an intermediate that reacts with a probe to generate color.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Determine the CoA concentration in the samples by comparing their absorbance to the standard curve.

Fluorometric Assay Protocol

This protocol is similar to the colorimetric assay but utilizes a fluorescent probe for detection.

  • Sample Preparation: Prepare samples as described for the colorimetric assay.

  • Standard Curve Preparation: Prepare a dilution series of a CoA standard.

  • Reaction Setup: Add samples and standards to a black 96-well plate suitable for fluorescence measurements.

  • Enzymatic Reaction: Add a reaction mix containing the necessary enzymes and a fluorescent probe. The enzymatic cascade generates a product that reacts with the probe to produce fluorescence.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Calculation: Calculate the CoA concentration based on the fluorescence of the samples relative to the standard curve.

Bioluminescent Assay Protocol

This method relies on the CoA-dependent production of light by luciferase.

  • Sample Preparation: Prepare samples as for the other assays.

  • Standard Curve Preparation: Prepare a dilution series of a CoA standard.

  • Reaction Setup: Add samples and standards to a white or opaque 96-well plate.

  • Luminescent Reaction: Add a reaction mixture containing luciferase, its substrate (e.g., dehydroluciferyl-adenylate), and ATP. The presence of CoA facilitates the conversion of the substrate, leading to light emission.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Calculation: Quantify CoA concentration by comparing the luminescence of the samples to the standard curve.[1]

Visualizing the Assay Principles

Coenzyme_A_Assay_Pathways cluster_colorimetric Colorimetric/Fluorometric Assay cluster_bioluminescent Bioluminescent Assay CoA_C Coenzyme A AcylCoA_C Acyl-CoA CoA_C->AcylCoA_C Acyl-CoA Synthetase H2O2_C H₂O₂ AcylCoA_C->H2O2_C Acyl-CoA Oxidase Product_C Colored/Fluorescent Product H2O2_C->Product_C Probe + Peroxidase CoA_B Coenzyme A L_CoA Dehydroluciferyl-CoA Light Light L_CoA->Light Luciferase L_AMP Dehydroluciferyl-AMP L_AMP->L_CoA Luciferase + CoA

Figure 1. Simplified workflows for common Coenzyme A detection assays.

Limitations of TR-FRET in Research Applications

While a "CoA-Lumi4-Tb" assay remains hypothetical, understanding the general limitations of TR-FRET is crucial for any potential application. Lumi4-Tb is a terbium cryptate used as a long-lifetime donor in TR-FRET assays.

  • Interference from Assay Components: Compounds present in the sample that absorb light at the excitation or emission wavelengths of the donor or acceptor can lead to inaccurate results.

  • Quenching: The fluorescence of the donor or acceptor can be quenched by other molecules in the sample, reducing the signal.

  • Steric Hindrance: The efficiency of energy transfer is highly dependent on the distance and orientation between the donor and acceptor molecules. Large biomolecules or inflexible linkers can hinder optimal positioning and reduce the FRET signal.

  • Background Fluorescence: Although time-resolved detection minimizes background from short-lived fluorescence, some compounds or sample matrices can exhibit long-lived fluorescence that may interfere with the assay.

  • Requirement for Labeled Analogs: TR-FRET-based assays for small molecules like CoA would likely require a labeled CoA analog to compete with the endogenous CoA, which can introduce its own set of experimental variables and potential for altered biological activity.

Conclusion

The direct assessment of "this compound" is hampered by a lack of specific product information. However, by understanding its potential basis in TR-FRET and comparing it to established methods for Coenzyme A detection, researchers can make informed decisions about the most suitable assay for their specific needs. The choice between colorimetric, fluorometric, bioluminescent, and HPLC-based methods will depend on the required sensitivity, sample type, and available resources. While a TR-FRET approach could offer high sensitivity and a homogenous format, it would also be subject to the inherent limitations of this technology. For most applications, the well-established colorimetric, fluorometric, and bioluminescent kits provide a reliable and high-throughput means of quantifying Coenzyme A. For applications requiring the highest accuracy and the ability to measure different CoA species, HPLC remains the gold standard.

References

Safety Operating Guide

Proper Disposal of CoA-Lumi4-Tb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CoA-Lumi4-Tb, a coenzyme A derivative incorporating a luminescent terbium cryptate, ensuring its safe and compliant disposal is a critical aspect of laboratory management. While a specific Safety Data Sheet (SDS) for this compound is not publicly available through standard searches, this guide provides essential safety and logistical information based on the known chemical properties of similar terbium-containing reagents and general principles of hazardous waste management.

It is imperative to obtain the official Safety Data Sheet from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The information herein serves as a guide and should be supplemented by official documentation and institutional procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

Step-by-Step Disposal Procedures

The proper disposal of this compound, due to its terbium content (a heavy metal) and organic components, requires segregation as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Aqueous Waste," the chemical name "this compound," and the approximate concentration and volume.

  • Solid Waste: Any solid this compound or materials contaminated with it (e.g., pipette tips, microfuge tubes, gloves) should be collected in a separate, clearly labeled hazardous solid waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, such as halogenated solvents or biological waste, unless explicitly permitted by your institution's EHS guidelines.

2. Disposal of Unused or Expired this compound:

  • For unused or expired neat this compound, it should be treated as concentrated chemical waste.

  • Do not attempt to neutralize or treat the chemical unless you are a trained professional following a validated institutional protocol.

  • Securely cap the original vial or a suitable waste container and place it in the designated hazardous waste collection area.

3. Decontamination of Labware and Surfaces:

  • Reusable Labware: Glassware and other reusable items should be decontaminated by washing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol, if compatible) to remove residual this compound. The solvent wash should be collected as hazardous waste. Following the solvent rinse, wash with a laboratory detergent and rinse thoroughly with water.

  • Work Surfaces: Decontaminate benches and fume hood surfaces by wiping with a suitable solvent and then cleaning with a laboratory detergent. All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.

4. Final Disposal:

  • All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Ensure all labeling is accurate and complete to facilitate proper disposal.

Data Presentation: Chemical Properties of Terbium-Containing Reagents

The following table summarizes key chemical information for this compound and related compounds, which informs the necessary safety and disposal precautions.

PropertyThis compoundLumi4-Tb (general)
Chemical Nature Coenzyme A derivative with a terbium cryptate.A luminescent terbium (Tb³⁺) ion encapsulated in a cage-like organic ligand (cryptand).
Appearance Typically a solid or in solution.Crystalline solid or in solution.
Primary Hazard Contains a heavy metal (terbium). The organic components may also have associated hazards.Contains a heavy metal. The organic cryptand may have unknown toxicological properties.
Solubility Likely soluble in aqueous buffers.Generally soluble in aqueous solutions.
Disposal Consideration Treat as heavy metal and chemical waste.Treat as heavy metal and chemical waste.

Experimental Protocols: General Disposal Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, applicable to this compound.

G General Laboratory Chemical Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Containment cluster_2 Final Disposal start Chemical Waste Generated (e.g., this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste at Source ppe->segregate aqueous Aqueous Waste (Terbium-containing solutions) segregate->aqueous solid Solid Waste (Contaminated consumables) segregate->solid container_aq Label & Store in Aqueous Waste Container aqueous->container_aq container_solid Label & Store in Solid Waste Container solid->container_solid storage Store in Designated Satellite Accumulation Area container_aq->storage container_solid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Proper Disposal pickup->end

General workflow for the disposal of laboratory chemical waste.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your institutional EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

Personal protective equipment for handling CoA-Lumi4-Tb

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with CoA-Lumi4-Tb. The following procedures are based on best practices for handling similar Lumi4-Tb reagents and general laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous materials in a laboratory setting.[1][2][3] The minimum required PPE for handling this compound and similar chemical reagents is outlined below.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Safety glasses with side shieldsProtects against splashes and airborne particles.[1]
Chemical splash gogglesRequired when there is a significant risk of splashing.[1][2]
Face shieldRecommended for tasks with a high risk of splashing, such as mixing corrosive substances.[2][4]
Hand Protection Disposable nitrile glovesProvides protection against incidental chemical contact.[1] Gloves should be removed immediately after contact with chemicals.[1]
Double glovingMay be necessary for additional protection based on a hazard assessment.[1]
Body Protection Laboratory coatProtects skin and clothing from spills and splashes.[1][2]
Closed-toe shoesPrevents injuries from dropped objects or spills.[1][2]
Long pantsProvides an additional layer of skin protection.[1]

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental compliance. All products should be used in accordance with applicable laws and regulations, including consumption and disposal requirements under European REACH regulations (EC 1907/2006).[5][6][7]

Handling and Storage:

ProcedureGuideline
Storage Store in a sealed container away from light.[8] For long-term storage, Lumi4®-Tb-K and calibrators should be kept at -60°C or below.[9] Other components can be stored at 2-8°C.[9] Always store the cryptate under a desiccated atmosphere.[9][10]
Preparation Allow reagents to come to room temperature before use.[10] Use a buffer free of ammonium (B1175870) ions or primary amines, as they can compete with the labeling reaction.[10] It is recommended to use Hepes buffer (pH ~7.0) supplemented with BSA (0.1%) to prevent reagent coating.[9]
Stability Lumi4-Tb is extremely stable under a wide range of chemical conditions and is not subject to photo-bleaching.[11] Avoid repeated freeze-thaw cycles.[9][10]

Disposal:

Waste StreamDisposal Procedure
Unused Product Dispose of in accordance with local, state, and federal regulations for chemical waste.
Contaminated Materials All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as chemical waste.
Liquid Waste Collect all liquid waste containing the compound in a designated, properly labeled waste container.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Inspect This compound store Store at Recommended Temperature (-60°C or below) receive->store Upon receipt don_ppe Don Appropriate PPE store->don_ppe Before handling prep_workspace Prepare Workspace (e.g., fume hood) don_ppe->prep_workspace thaw Thaw Reagent prep_workspace->thaw prepare_solution Prepare Working Solution thaw->prepare_solution perform_exp Perform Experiment prepare_solution->perform_exp collect_waste Collect Liquid and Solid Waste perform_exp->collect_waste Post-experiment dispose Dispose of Waste per Institutional Guidelines collect_waste->dispose decontaminate Decontaminate Workspace dispose->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。